Product packaging for 5-Fluoroquinoline(Cat. No.:CAS No. 394-69-4)

5-Fluoroquinoline

Cat. No.: B1202552
CAS No.: 394-69-4
M. Wt: 147.15 g/mol
InChI Key: WMFXCDGQRHJFKL-UHFFFAOYSA-N
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Description

5-Fluoroquinoline is a fluorinated derivative of the quinoline heterocycle, offered as a high-purity building block for research and development. The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its widespread presence in compounds with significant pharmacological properties . This core structure is a fundamental template in the creation of synthetic antibacterial agents, most notably the class of fluoroquinolone antibiotics which have revolutionized the treatment of bacterial infections . The introduction of a fluorine atom, as in this compound, is a critical strategic modification in drug design. The fluorine atom can profoundly influence a molecule's physicochemical characteristics, such as its lipophilicity, metabolic stability, and overall bioavailability, making it a key alteration for optimizing lead compounds . As a versatile chemical intermediate, this compound serves as a crucial precursor in the synthesis and exploration of novel chemical entities. Researchers utilize this compound in structural-activity relationship (SAR) studies to develop new active molecules with potential applications across various therapeutic areas . Its value extends beyond antibacterial research, as the quinoline core is also investigated for its potential in antiviral, anticancer, and anti-malarial agent development . This product is intended for use in controlled laboratory research settings by qualified scientists. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use as a drug, in diagnostic procedures, or for any human or veterinary consumption. RUO products are not subject to the rigorous evaluation for accuracy, specificity, and precision required for in vitro diagnostic (IVD) medical devices or therapeutics .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FN B1202552 5-Fluoroquinoline CAS No. 394-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6FN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFXCDGQRHJFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192592
Record name 5-Fluoroquinoline
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Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-69-4
Record name 5-Fluoroquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoroquinoline
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Record name 5-Fluoroquinoline
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Record name 5-Fluoroquinoline
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Synthetic Methodologies for 5 Fluoroquinoline and Its Derivatives

Classical and Contemporary Synthetic Routes to the Quinoline (B57606) Core

The construction of the fundamental quinoline ring system is a well-established field in heterocyclic chemistry, with numerous named reactions forming the classical foundation. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds. researchgate.net Contemporary efforts have focused on improving the efficiency, sustainability, and substrate scope of these traditional routes.

Classical Routes: Several enduring methods for quinoline synthesis remain prevalent:

Skraup Synthesis: This reaction involves the treatment of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. acs.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines in an acidic medium, yielding 2- and 4-substituted quinolines. acs.orgnih.gov

Combes Synthesis: This route produces 2,4-substituted quinolines by reacting aryl amines with 1,3-dicarbonyl compounds under acidic conditions. nih.gov

Conrad-Limpach Synthesis: Utilizes the reaction of anilines with β-ketoesters to produce quinolin-4-ols. nih.gov

Friedländer Annulation: One of the most direct methods, it involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically under acidic or basic catalysis. nih.gov

Gould-Jacobs Reaction: This multi-step process begins with the reaction of an aniline derivative with ethoxymethylenemalonate, followed by thermal cyclization and subsequent saponification and decarboxylation to yield a 4-hydroxyquinoline-3-carboxylic acid. acs.orgvulcanchem.com

Contemporary Approaches: Modern synthetic chemistry has introduced significant improvements to these classical methods. Innovations include the use of microwave irradiation, ionic liquids, and solid acid catalysts to enhance reaction rates, improve yields, and promote greener chemical processes. nih.govijbpas.com The development of nanocatalysts and transition-metal-free synthetic pathways also represents a significant advance, offering greater efficiency and overcoming some of the drawbacks associated with traditional methods, such as harsh reaction conditions and the use of hazardous materials. vulcanchem.comacs.org

Regioselective Fluorination Strategies at the C-5 Position

Direct and selective fluorination of a pre-formed quinoline ring, particularly at the C-5 position, presents a significant synthetic challenge. The electronic properties of the quinoline system typically direct electrophilic substitution to other positions. However, specialized methods have been developed to achieve the desired regioselectivity.

A notable metal-free approach for the C-5 fluorination of 8-aminoquinoline (B160924) amides and sulfonamides has been developed. rsc.orgrsc.org This method uses Selectfluor as the fluorinating agent and proceeds via a radical pathway. The reaction demonstrates broad functional group compatibility and operational simplicity, providing an efficient means to construct C–F bonds on the quinoline scaffold without the need for transition metal catalysts. rsc.org The presence of an 8-amino directing group is crucial for achieving high regioselectivity at the C-5 position.

Reaction Substrate Reagent Key Features Reference(s)
C-5 Fluorination8-Aminoquinoline Amides/SulfonamidesSelectfluorMetal-free, radical pathway, high regioselectivity rsc.org, rsc.org

Electrochemical Fluorination Techniques

Electrochemical methods offer a powerful alternative for the introduction of fluorine atoms onto heterocyclic rings. Anodic oxidation using a fluorine source like HF:pyridine (B92270) can achieve regioselective fluorination. researchgate.net Research has demonstrated a method for the regioselective 5,8-difluorination of various quinoline derivatives. georgiasouthern.edu This process is conducted in an undivided electrochemical cell with platinum electrodes at room temperature, resulting in moderate to good yields over short reaction times. researchgate.netgeorgiasouthern.edu While this specific method produces a difluorinated product, it underscores the potential of electrochemical techniques to selectively activate the C-5 position for fluorination.

Synthesis of 5-Substituted Fluoroquinoline Intermediates

Creating derivatives of 5-fluoroquinoline often requires the synthesis of versatile intermediates that can be readily modified. A key strategy involves introducing a leaving group at the C-5 position, which can then be displaced by various nucleophiles.

Preparation of 5-Substituted Chloro Intermediates from Fluoroquinolones

A practical method for generating reactive intermediates involves the direct chlorination of commercially available fluoroquinolone drugs at the C-5 position. iosrjournals.org This transformation creates 5-chloro intermediates that are primed for further derivatization.

The general procedure involves dissolving the parent fluoroquinolone drug (such as ciprofloxacin (B1669076), norfloxacin (B1679917), or levofloxacin) in a solvent like dioxane and bubbling chlorine gas through the mixture. iosrjournals.orgresearchgate.net The reaction mixture is then heated under reflux. After cooling and pouring into ice water, the resulting 5-substituted chloro intermediate can be filtered, dried, and recrystallized. iosrjournals.org This process provides a straightforward route to valuable synthetic precursors from readily available starting materials. iosrjournals.orgresearchgate.net

Parent Drug Reaction Condition Product Reference(s)
CiprofloxacinCl2 gas, Dioxane, Reflux5-Chloro-Ciprofloxacin Intermediate iosrjournals.org, researchgate.net
NorfloxacinCl2 gas, Dioxane, Reflux5-Chloro-Norfloxacin Intermediate iosrjournals.org, researchgate.net
Levofloxacin (B1675101)Cl2 gas, Dioxane, Reflux5-Chloro-Levofloxacin Intermediate iosrjournals.org, researchgate.net
SparfloxacinCl2 gas, Dioxane, Reflux5-Chloro-Sparfloxacin Intermediate iosrjournals.org, researchgate.net
PefloxacinCl2 gas, Dioxane, Reflux5-Chloro-Pefloxacin Intermediate iosrjournals.org, researchgate.net

Derivatization at the C-5 Position

The C-5 position of the quinoline ring is a critical site for modification to alter the biological profile of the molecule. Structure-activity relationship (SAR) studies have confirmed that substitution at this position can significantly influence activity. iosrjournals.orgrsc.org

Amine Substitution at C-5 for Enhanced Biological Activity

Replacing the hydrogen or a leaving group at the C-5 position with an amine substituent is a key strategy for enhancing the biological activity of fluoroquinolone drugs. iosrjournals.org Following the synthesis of 5-chloro intermediates, nucleophilic substitution with various amines can be performed.

For instance, the 5-chloro intermediates can be condensed with morpholine (B109124) in dioxane under reflux conditions. iosrjournals.org This reaction displaces the chlorine atom and introduces the morpholine moiety at the C-5 position. The resulting 5-morpholino derivatives have been shown to be more potent than their parent drugs, demonstrating the value of this derivatization strategy. iosrjournals.orgresearchgate.net Similarly, other primary and secondary amines can be used to generate a diverse library of C-5 substituted fluoroquinolones for biological screening. mdpi.com

Synthesis of 5-Morpholine Derivatives

The introduction of a morpholine moiety at the 5-position of the quinoline ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions. A key strategy involves the activation of the quinoline ring to facilitate the displacement of a leaving group by morpholine.

One reported method begins with the nitration of 6-bromoquinoline (B19933) to produce 6-bromo-5-nitroquinoline (B1267105). The presence of the electron-withdrawing nitro group at the 5-position activates the adjacent bromine atom at the 6-position for nucleophilic substitution. semanticscholar.org The reaction of 6-bromo-5-nitroquinoline with morpholine, typically in the presence of a base like triethylamine (B128534) and often accelerated by microwave irradiation, yields 5-nitro-6-(morpholin-1-yl)quinoline in high yields. semanticscholar.org This intermediate can then potentially undergo further transformations, such as reduction of the nitro group, to generate other derivatives.

Another approach involves the reaction of 3-bromo-4-nitroquinoline 1-oxide with amines. For instance, its reaction with 2-methylaminoethanol leads to the formation of the corresponding 3-amino-4-nitroquinoline 1-oxide derivative, which can then undergo intramolecular cyclization to form morpholino[2,3-b]quinolines. clockss.org Similarly, reacting 4-chloro-3-formylcoumarin with specific amidines can produce quinolines containing a morpholino substituent. researchgate.net The synthesis of (6-Chloro-2-methyl-4-phenyl quinolin-3-yl)(morpholino) methanone (B1245722) has also been reported, demonstrating the versatility of incorporating the morpholine group onto the quinoline scaffold. acgpubs.org

Synthesis of 5-Fluoroquinolone-3-Carboxylic Acids

The synthesis of 5-fluoroquinolone-3-carboxylic acids is of particular interest due to their structural similarity to potent therapeutic agents. Methodologies often involve multi-step sequences that build the quinolone core and subsequently introduce the desired substituents.

A common synthetic pathway to N-alkylated and N-arylated 5-fluoroquinolone-3-carboxylic acids starts from a suitably substituted benzoic acid derivative. tandfonline.com For example, 2,6-difluoro-3-iodobenzoate can serve as a starting material. tandfonline.com The synthesis proceeds through a condensation reaction with N,N-dimethylformamide dimethyl acetal, followed by substitution with various primary amines to introduce the desired N-alkyl or N-aryl group. tandfonline.com This sequence generates acrylate (B77674) intermediates which are crucial for the subsequent cyclization step. tandfonline.com

Table 1: Examples of N-Substituted 5-Fluoroquinolone-3-Carboxylic Acids Synthesized

Compound ID N-Substituent
4a Propyl
4b Isopropyl
4c Cyclopropyl (B3062369)
4d Isobutyl
4e (1S)-hydroxymethylbutyl
4f-n Various Aryl groups

Data sourced from a study on 5-fluoroquinolone-3-carboxylic acids as potential HIV-1 integrase inhibitors. tandfonline.com

Following the formation of the N-substituted acrylate intermediates, the next key step is an intramolecular cyclization to form the quinolone ring system. tandfonline.com This is typically achieved using a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), to furnish the corresponding quinolone esters. tandfonline.com

The final step in the synthesis is the hydrolysis of the ester group at the 3-position to yield the desired carboxylic acid. tandfonline.comsioc-journal.cn This is commonly carried out using aqueous lithium hydroxide (B78521) (LiOH) or methanolic HCl. tandfonline.commdpi.com The traditional Grohe's cycloaracylation route also employs an ester hydrolysis step to obtain the final quinolone carboxylic acid structure. researchgate.net The Gould-Jacobs reaction, another classical method for quinoline synthesis, similarly involves the hydrolysis of an ester to a carboxylic acid. mdpi.com

N-Alkylated and N-Arylated Derivative Synthesis

Synthesis of Novel Fluoroquinolone Analogs

The development of novel fluoroquinolone analogs often focuses on modifying the substituents at various positions of the quinolone core to explore new structure-activity relationships.

Reductive amination is a powerful tool for synthesizing novel fluoroquinolone analogs. researchgate.net This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For instance, novel fluoroquinolone analogs have been synthesized by the reductive amination of a suitable fluoroquinolone intermediate. researchgate.netresearchgate.net This approach allows for the introduction of a wide variety of amine-containing side chains.

Another strategy utilizes reductive amination to prepare precursors for cyclocondensation reactions. A method for synthesizing N-substituted 2-carboxy-4-quinolones involves a direct reductive amination between commercially available aldehydes and 2'-aminoacetophenone, followed by a cyclocondensation reaction induced by lithium bis(trimethylsilyl)amide (LiHMDS). rsc.org The reductive amination step itself has been optimized using various reducing agents, with phenylsilane (B129415) (PhSiH3)/dibutyltin dichloride (Bu2SnCl2) providing excellent yields. rsc.org Azetidine-3-carboxylic acid derivatives have also been prepared via reductive amination of aldehydes or ketones, which can then be incorporated into fluoroquinolone structures. uncst.go.ug

Green Chemistry Approaches in Fluoroquinolone Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, and fluoroquinolone synthesis is no exception. ijbpas.comresearchgate.netprimescholars.com These "green" approaches aim to reduce the use of hazardous solvents and reagents, improve energy efficiency, and simplify work-up procedures. ijbpas.comprimescholars.com

Key features of green chemistry approaches in fluoroquinolone synthesis include the use of water as a solvent and the application of recyclable catalysts. ijcce.ac.irscielo.org.mx For example, the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with piperazine (B1678402) derivatives has been successfully carried out in refluxing water. ijcce.ac.irscielo.org.mx This avoids the use of toxic organic solvents commonly employed in traditional methods. ijcce.ac.ir

Catalysts such as nano zirconia sulfuric acid (ZrSA) and Keplerate-type giant-ball nanoporous isopolyoxomolybdates have been shown to be highly efficient and recyclable in these aqueous reactions. ijcce.ac.irscielo.org.mx The ZrSA catalyst, for instance, can be reused multiple times without a significant loss of activity. ijcce.ac.ir These methods not only provide rapid access to fluoroquinolone derivatives in high yields but also represent a significant improvement in terms of environmental impact over conventional synthetic protocols. ijbpas.comijcce.ac.ir

Hybridization and Scaffold Modifications of Fluoroquinolones

The core structure of fluoroquinolones presents multiple positions that are amenable to chemical modification, allowing for the development of new derivatives with altered biological activities. mdpi.comnih.gov Key positions for modification include the N-1, C-3, C-5, and C-7 positions. iosrjournals.orgresearchgate.net Structural alterations, particularly at the C-3 and C-7 positions, can significantly influence the compound's interaction with biological targets and its pharmacokinetic properties. ekb.egnih.gov These modifications have been explored to transform antibacterial fluoroquinolones into agents with other therapeutic potential, such as anticancer compounds. ekb.egmdpi.com

Introduction of Heterocyclic Moieties at C-3 and C-7 Positions

The introduction of heterocyclic rings at the C-3 and C-7 positions of the fluoroquinolone scaffold is a significant strategy in medicinal chemistry. These modifications can alter the molecule's spectrum of activity, potency, and even its primary biological target. ekb.egmdpi.com

The C-7 position is crucial for the pharmacokinetic properties and the spectrum of activity. nih.gov Substituting the C-7 position with nitrogen-containing heterocycles like piperazine or pyrrolidine (B122466) is a common strategy. nih.govmdpi.com A piperazine ring at C-7 is often associated with improved potency against Gram-negative bacteria, while an aminopyrrolidine substituent can enhance activity against Gram-positive bacteria. nih.govmdpi.com For instance, modifications to the C-7 piperazinyl group of enoxacin (B1671340) have been shown to be effective against both Gram-positive and Gram-negative pathogens. mdpi.com The introduction of novel piperazines, such as 2-(fluoromethyl)piperazine, at the C-7 position has yielded compounds with in vitro antibacterial activity comparable to ciprofloxacin. nih.gov Furthermore, the 8-nitro group in some quinolone synthons facilitates the nucleophilic substitution at the C-7 position, allowing for the introduction of weak nucleophiles like substituted primary amines appended to aromatic heterocycles. mdpi.com

The carboxylic acid group at the C-3 position is essential for the antibacterial activity of fluoroquinolones, as it interacts with DNA gyrase. nih.gov However, bioisosteric replacement of this carboxyl group with various five-membered heterocyclic moieties has emerged as a key strategy to develop novel derivatives, particularly those with anticancer activity. mdpi.comnih.govencyclopedia.pub This modification often leads to a decrease in the zwitterionic character and hydrophilicity, which can enhance cytotoxic activity. ekb.eg A variety of five-membered heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, have been introduced at the C-3 position. mdpi.comnih.gov These heterocycles are typically formed from the C-3 carboxylic acid via functional derivatives like hydrazides. nih.govjst.go.jp For example, the C-3 carboxylic group of ciprofloxacin has been replaced with 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) rings to create compounds with potential antitubercular activity. encyclopedia.pubjst.go.jp Similarly, levofloxacin has been modified with C-3 thiazolotriazole derivatives. nih.gov

Table 1: Examples of Heterocyclic Moieties Introduced at C-3 and C-7 Positions

Parent Fluoroquinolone Position of Modification Introduced Heterocycle Synthetic Approach Reference
Enoxacin C-7 Piperazinyl-thiadiazole Reaction with N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazine in DMF with NaHCO₃. mdpi.com
Ciprofloxacin C-3 1,3,4-Thiadiazole Bioisosteric replacement of the carboxylic group. mdpi.comencyclopedia.pub
Norfloxacin C-3 1,3,4-Oxadiazole Modification of the carboxylic group with subsequent cyclization. mdpi.comencyclopedia.pub
Levofloxacin C-3 Thiazolotriazole Synthesis from levofloxacin via a triazole ring formation and subsequent cyclocondensation. nih.gov
Ciprofloxacin C-7 2-(Fluoromethyl)piperazine Nucleophilic substitution at the quinolone C-7 position. nih.gov
Enoxacin C-3 2,3-dihydro-1H-benzimidazole-5-carbonitrile Condensation of enoxacin with 3,4-diaminobenzonitrile (B14204) in polyphosphoric acid (PPA). mdpi.com

Formation of Fluoroquinolone Hybrid Compounds

Hybrids can be formed by linking the fluoroquinolone moiety to another bioactive agent through a cleavable or non-cleavable linker. rsc.org The C-3 and C-7 positions are common attachment points for creating these hybrids.

One strategy involves creating bis-fluoroquinolones, where two fluoroquinolone units are linked together, often via a heterocyclic linker at the C-3 position. nih.govencyclopedia.pub For example, bis-fluoroquinolone oxadiazole and thiadiazole derivatives have been synthesized using various fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin (B1663623). nih.govresearchgate.net In one method, norfloxacin was reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide intermediate, which was then cyclized with a second norfloxacin molecule using POCl₃ to yield a C3/C3 bis-fluoroquinolone linked by a 1,3,4-oxadiazole ring. nih.gov

Another common approach is to hybridize fluoroquinolones with other classes of therapeutic agents. researchgate.net

Aminoglycosides: Hybrids of ciprofloxacin and neomycin have been synthesized, linked via a 1,2,3-triazole moiety. These hybrids showed significantly more potency than the parent neomycin. researchgate.netacs.org

Rifampicin (B610482) Analogs: Kanglemycin A, a rifampicin analog, has been linked to various fluoroquinolones. The fluoroquinolone was coupled to the dimethyl succinic acid moiety of Kanglemycin A. nih.gov

Other Heterocycles: Fluoroquinolones have been hybridized with coumarins, flavonoids, and benzothiazoles. researchgate.net For instance, chimeric compounds combining the pharmacophores of fluoroquinolones and isatin (B1672199) or phthalimide (B116566) have been developed as potential antitubercular agents. jst.go.jp

Berberine: A berberine-ciprofloxacin hybrid was designed and showed growth inhibitory and apoptosis-inducing activities against different cancer cell lines. ekb.eg

HDAC Inhibitors: Levofloxacin has been conjugated with an HDAC inhibitory moiety at the C-3 position to target both HDAC and tubulin polymerization enzymes. ekb.eg

The creation of these hybrid molecules often results in compounds with novel or improved biological profiles, addressing challenges such as bacterial resistance or expanding the therapeutic application of fluoroquinolones into areas like oncology. ekb.egnih.gov

Table 2: Examples of Fluoroquinolone Hybrid Compounds

Fluoroquinolone Moiety Hybridized Partner Linker/Method Resulting Compound Type Reference
Ciprofloxacin Neomycin B 1,2,3-Triazole Fluoroquinolone-Aminoglycoside Hybrid researchgate.netacs.org
Ciprofloxacin Berberine Not specified Fluoroquinolone-Alkaloid Hybrid ekb.eg
Levofloxacin HDAC Inhibitor Moiety Conjugated at C-3 position Dual-target Anticancer Agent ekb.eg
Norfloxacin Norfloxacin 1,3,4-Oxadiazole Bis-fluoroquinolone nih.gov
Various Fluoroquinolones Kanglemycin A (Rifampicin analog) Amide bond via dimethyl succinic acid Kanglemycin-Fluoroquinolone Hybrid nih.gov
Ciprofloxacin Isatin/Phthalimide Formed from ciprofloxacin acid hydrazide Chimeric Antitubercular Agent jst.go.jp

Chemical Reactivity and Mechanistic Studies of 5 Fluoroquinoline

Degradation Pathways and Mechanisms

The degradation of fluoroquinolones, and by extension 5-fluoroquinoline, can be initiated through various processes, including photochemical and hydrolytic pathways. These processes often involve complex reaction mechanisms leading to a variety of transformation products.

Fluoroquinolones are known to be photosensitive, and their degradation under light exposure generally follows apparent first-order kinetics. srce.hracs.org A primary pathway for the direct photolysis of many fluoroquinolones involves a photo-substitution mechanism. mdpi.com In this process, the molecule absorbs light and is promoted from its ground state to an excited singlet state, which then transitions to a more stable triplet state. This excited triplet state is susceptible to nucleophilic attack, often by a hydroxyl anion from water, which displaces the fluorine atom. mdpi.com

Other photodegradation pathways include decarboxylation and the degradation of substituents like the piperazine (B1678402) ring, which are not present in the parent this compound structure. acs.org For this compound, the principal photolytic degradation pathways would likely be the substitution of the fluorine atom and potential cleavage of the quinoline (B57606) ring. The rate of photodegradation can be rapid in sunlit surface waters, as illustrated by the half-lives of various fluoroquinolone antibiotics. acs.org

Interactive Table: Solar Photodegradation Half-Lives of Various Fluoroquinolone Antibiotics Note: Data represents calculated half-lives in pure water at 45° N latitude and are provided for context on the general photosensitivity of the fluoroquinolone class. acs.org

FluoroquinoloneSolar Photodegradation Half-life (minutes)
Enrofloxacin (B1671348)1.25
Ciprofloxacin (B1669076)11.2
Danofloxacin13.9
Levofloxacin (B1675101)20.2
Sarafloxacin22.3
Difloxacin26.6
Gatifloxacin (B573)38.0
Balofloxacin58.0

The stability of the fluoroquinolone structure under alkaline conditions varies significantly depending on the specific functional groups present on the molecule. scielo.brresearchgate.net For instance, compounds like gemifloxacin (B1671427) have been shown to undergo degradation in alkaline media, while others such as ciprofloxacin and enrofloxacin exhibit greater stability under similar conditions. scielo.brresearchgate.net

Degradation in alkaline environments can involve the hydrolysis of amide groups or the loss of a carboxylic acid moiety. scielo.br Enrofloxacin, for example, can be completely degraded under basic hydrolysis. scielo.br In contrast, this compound lacks these common functional groups, suggesting it would be relatively more stable. Any degradation under strong alkaline conditions would likely proceed via nucleophilic attack on the aromatic ring system, a process that is generally less facile. The synthesis of ofloxacin (B1677185) involves an alkaline hydrolysis step on a precursor molecule, highlighting that the core ring system can be susceptible to reaction under specific conditions. academicjournals.org

Advanced Oxidation Processes (AOPs) are effective in degrading fluoroquinolones through the generation of highly reactive species. mdpi.comnih.gov These species, including hydroxyl radicals (•OH), superoxide (B77818) radical anions (O₂•⁻), and singlet oxygen (¹O₂), can initiate and propagate the breakdown of the aromatic structure. acs.orgresearchgate.netresearchgate.net

The degradation process often begins with an attack by these radicals on the quinolone core. researchgate.net Studies on various fluoroquinolones have identified several key degradation pathways initiated by reactive species:

Hydroxylation: The hydroxyl radical can attack the aromatic ring, leading to hydroxylated derivatives. researchgate.net

Defluorination: The substitution of the fluorine atom by a hydroxyl group is a common degradation step. mdpi.comresearchgate.net

Side-chain Removal: For more complex fluoroquinolones, degradation of substituents like the piperazine ring is a major pathway. researchgate.net

The specific reactive species that dominate the degradation can vary. For ciprofloxacin, adsorbed hydroxyl radicals and superoxide radical anions play the most significant roles, while for other fluoroquinolones, superoxide anions and photogenerated "holes" (electron vacancies) are the primary drivers. researchgate.netgdut.edu.cn

Interactive Table: Key Reactive Species in Fluoroquinolone Degradation

Reactive SpeciesRole in DegradationReferences
Hydroxyl Radical (•OH)Attacks the core aromatic ring, causing hydroxylation. acs.orgresearchgate.netresearchgate.net
Superoxide Radical Anion (O₂•⁻)Primary species in the photocatalytic degradation of ciprofloxacin and other FQs. researchgate.netgdut.edu.cnmdpi.com
Singlet Oxygen (¹O₂)Contributes to self-sensitized photo-oxidation. acs.orgmdpi.com
Photogenerated Holes (h+)Driving force in the photocatalytic degradation of some FQs. gdut.edu.cn

Alkaline Hydrolysis Mechanisms

Reaction Kinetics with Environmental Oxidants

The reaction of fluoroquinolones with common environmental oxidants like chlorine is a key factor in their environmental fate, particularly in water treatment processes.

The reactivity of fluoroquinolones with aqueous chlorine is highly dependent on the molecular structure and pH. capes.gov.br For the majority of fluoroquinolone antibiotics, the piperazine ring substituent is the primary site of attack by chlorine and its derivatives like chlorine dioxide. capes.gov.bracs.orgepfl.ch The reaction kinetics are often rapid, leading to the fragmentation of the piperazine moiety. acs.org

However, this compound lacks a piperazine ring. Its reactivity can be inferred from studies on flumequine (B1672881), another fluoroquinolone that does not possess this substituent. Research has shown that flumequine exhibits no significant direct reactivity with hypochlorous acid (HOCl), the active form of free chlorine. acs.orgepfl.ch This suggests that the quinolone ring itself is substantially less reactive towards chlorine than the piperazine group. capes.gov.br Consequently, this compound is expected to react slowly, if at all, in direct reactions with free chlorine under typical water treatment conditions. While direct reaction is unlikely, indirect transformation pathways could still occur in complex water matrices. acs.orgepfl.ch

Interactive Table: Second-Order Rate Constants for Reactions of Fluoroquinolones with Chlorine Dioxide (ClO₂) Note: This data is provided to illustrate the high reactivity of the piperazine ring, a moiety absent in this compound. The reactivity is highly pH-dependent.

FluoroquinoloneConditionRate Constant (k) (M⁻¹s⁻¹)Reference
OfloxacinpH 7>10⁴ capes.gov.br
EnrofloxacinpH 7~10⁴ capes.gov.br
CiprofloxacinpH 7~10³ capes.gov.br
Norfloxacin (B1679917)pH 7~10³ capes.gov.br

Piperazine Ring Cleavage Mechanisms

The piperazine substituent, commonly found at the C-7 position of the fluoroquinolone core, is a primary site for metabolic and chemical degradation. The cleavage of this ring is a significant transformation pathway, often initiated by oxidation or photolysis. Mechanistic studies reveal that the cleavage process is complex and highly dependent on the reaction conditions and the specific substitution pattern of the fluoroquinolone molecule.

Oxidative degradation, particularly through advanced oxidation processes (AOPs) and interaction with environmental oxidants like manganese oxide (MnO₂), has been a key area of investigation. Studies involving MnO₂ indicate that the piperazine moiety is the principal site for both adsorption and oxidation. nih.govresearchgate.net The proposed mechanism commences with the formation of a surface complex between the fluoroquinolone and Mn(IV) on the oxide surface. This is followed by an electron transfer, leading to the oxidation of the secondary amine nitrogen (N-4') of the piperazine ring to generate an anilinyl radical intermediate. nih.gov This highly reactive intermediate subsequently undergoes further reactions, including N-dealkylation (cleavage of the bond between the nitrogen and its alkyl substituent) and C-hydroxylation, ultimately resulting in the opening of the piperazine ring. nih.govresearchgate.net

Further detailed analysis using density functional theory (DFT) has elucidated the structural factors that influence the propensity for piperazine ring cleavage. mdpi.com These studies have shown that the presence of a hydrogen bond donor or a positively charged group at the N-1 position of the quinolone skeleton, combined with a hydrophilic group at the C-7 position (where the piperazine ring is attached), increases the likelihood of carbon–nitrogen bond scission within the piperazine ring. mdpi.com Conversely, molecules with an ethyl group at the N-1 position and a methoxy (B1213986) group at the C-8 position tend to have higher C-N bond energies in the piperazine ring, making them less susceptible to cleavage. mdpi.com

Photodegradation is another significant pathway leading to piperazine ring cleavage. Research on the aquatic photochemistry of various fluoroquinolones has shown that piperazinyl N-dealkylation is a primary degradation route for N-alkylated fluoroquinolones upon exposure to sunlight. nih.gov This process can occur through both direct photolysis and self-sensitized photo-oxidation involving reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov

The lipophilicity of the fluoroquinolone molecule also plays a role in the stability of the piperazine ring. A positive correlation has been observed between the lipophilicity (as measured by the ALogP value) and the bond energy of the C-N bonds in the piperazine ring. mdpi.com More lipophilic molecules tend to have stronger C-N bonds, making piperazine ring cleavage less probable. mdpi.com

Table 1: Factors Influencing Piperazine Ring Cleavage in Fluoroquinolone Derivatives

Influencing Factor Position Effect on Cleavage Propensity Mechanism/Rationale Citation
Substituent Type N-1 Hydrogen bond donor or positive group increases cleavage. Electronic effects facilitating C-N bond scission. mdpi.com
C-7 Hydrophilic group increases cleavage. Influences interaction with oxidative species. mdpi.com
N-1 / C-8 Ethyl (N-1) and methoxy (C-8) groups decrease cleavage. Increases C-N bond energies in the piperazine ring. mdpi.com
Reaction Condition Oxidation (MnO₂) Promotes cleavage. Formation of an anilinyl radical intermediate. nih.gov
Photodegradation Promotes N-dealkylation. Direct photolysis and reaction with ROS. nih.gov
Molecular Property Lipophilicity (ALogP) Higher lipophilicity decreases cleavage. Correlates with higher C-N bond energy. mdpi.com

Esterification and Other Functional Group Transformations

The carboxylic acid group at the C-3 position of the this compound scaffold is a key functional handle for chemical modification, with esterification being a common and significant transformation. This reaction converts the acidic group into an ester, which can alter the molecule's physicochemical properties and serve as a prodrug strategy. nih.gov

Esterification of the C-3 carboxylic acid is typically achieved through standard synthetic methods. One common approach involves activating the carboxylic acid, for example, by converting it to an acyl chloride with a reagent like thionyl chloride, followed by reaction with an appropriate alcohol. vetmedmosul.com Alternatively, coupling agents such as 1,1'-Carbonyldiimidazole (CDI), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are used to facilitate the direct condensation of the carboxylic acid with an alcohol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine. nih.govgoogle.com

A specific synthetic protocol for producing 5-fluoroquinolone esters involves the cyclization of acrylate (B77674) precursors using a base such as 1,8-Diazabicycloundec-7-ene (DBU) to form the quinolone ester core directly. tandfonline.com The resulting esters can then be hydrolyzed back to the carboxylic acid using a base like lithium hydroxide (B78521) if the acid is the final target compound. tandfonline.com

The primary goals of esterification in the context of fluoroquinolones are often to enhance lipophilicity and improve cell membrane penetration. nih.gov For instance, esterification with long-chain fatty alcohols has been explored to increase the uptake of the drug into mycobacterial cells. nih.gov However, for these ester prodrugs to be effective, they must be susceptible to hydrolysis by intracellular enzymes (esterases) to release the active carboxylic acid form. nih.gov Studies have shown that the susceptibility of these esters to hydrolysis can be a limiting factor, with some long-chain esters exhibiting high stability against enzymatic cleavage. nih.gov

Beyond simple esterification, the C-3 carboxyl group can be transformed into other functional groups, such as amides. mdpi.com These transformations follow similar synthetic logic, often involving activation of the carboxyl group followed by reaction with an amine. These modifications, along with substitutions on the C-7 piperazine ring, are primary strategies for creating new fluoroquinolone derivatives. google.commdpi.com

Table 2: Synthesis and Transformation of this compound Esters

Reaction Reagents & Conditions Purpose/Outcome Citation
Esterification Thionyl chloride, then alcohol, pyridine (B92270) Formation of ester from C-3 carboxylic acid. vetmedmosul.com
HBTU, alcohol, base Coupling of carboxylic acid and alcohol to form ester prodrugs. nih.gov
N,N-dimethylformamide dimethyl acetal, amine; then DBU Cyclization of an acrylate precursor to directly form the quinolone ester. tandfonline.com
Ester Hydrolysis Lithium hydroxide (LiOH) Conversion of C-3 ester back to the active carboxylic acid. tandfonline.com
Amidation Acyl chloride, amine Conversion of C-3 carboxylic acid to an amide derivative. mdpi.com

Spectroscopic Characterization of 5 Fluoroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 5-fluoroquinoline derivatives in solution. Both ¹H and ¹³C NMR provide specific information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Analysis of Derivatives

The ¹H NMR spectra of this compound derivatives exhibit characteristic signals that are influenced by the substituents on the quinoline (B57606) ring. For instance, in a series of synthesized levofloxacin (B1675101) derivatives, the proton signals appear in distinct regions. A notable feature is the D₂O exchangeable singlet peak for the NH proton, which confirms the formation of new derivatives. rsc.org The integration of aromatic proton signals is also a key indicator of successful synthesis. rsc.org

In other studies, the ¹H NMR spectra of various fluoroquinolone derivatives have been recorded, showing distinct chemical shifts (δ) for protons in different parts of the molecule. mdpi.com For example, the proton at the C2 position of the fleroxacin (B1672770) moiety in a metal complex appears at 8.85 ppm. nih.gov The chemical shifts of protons on the piperazine (B1678402) ring and other substituents are also well-defined. mdpi.comnih.gov The analysis of these spectra, including coupling constants (J), provides valuable information about the connectivity and stereochemistry of the molecules. mdpi.com

Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives

Compound/Derivative Proton Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Reference
Fleroxacin-Metal Complex H²-flrx 8.85 - nih.gov
Fleroxacin-Metal Complex H⁵-flrx 7.79 - nih.gov
Levofloxacin Derivative 3c NH 13.37-10.64 - rsc.org
Fluoroquinolone Derivative Aromatic H 8.24 (s, 1H) - mdpi.com
Fluoroquinolone Derivative Aromatic H 7.61 (d, 1H) 12.6 mdpi.com
Fluoroquinolone Derivative Aromatic H 8.33 (s, 1H) - mdpi.com

This table is interactive. Click on the headers to sort the data.

¹³C NMR Structural Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound derivatives. The chemical shifts of the carbon atoms are sensitive to their electronic environment, offering insights into the effects of substitution. For levofloxacin derivatives, the appearance of three peaks in the range of δ 174.6–159.1 ppm is characteristic. rsc.org

Detailed ¹³C NMR data for various fluoroquinolone derivatives show a wide range of chemical shifts depending on the specific carbon atom's location within the molecule. mdpi.comgoogle.com For example, the carbonyl carbon (C=O) and the carbons of the quinoline core typically resonate at lower fields (higher ppm values). mdpi.com

Table 2: Selected ¹³C NMR Spectral Data for this compound Derivatives

Compound/Derivative Carbon Chemical Shift (δ, ppm) Reference
Fluoroquinolone Derivative C=O 172.94 mdpi.com
Fluoroquinolone Derivative Quinolone C 165.97 mdpi.com
Fluoroquinolone Derivative Quinolone C 157.52 mdpi.com
Fluoroquinolone Derivative Quinolone C 154.25 mdpi.com
Fluoroquinolone Derivative C=O 173.42 mdpi.com
Fluoroquinolone Derivative Quinolone C 165.70 mdpi.com
Fluoroquinolone Derivative Quinolone C 157.46 mdpi.com

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in this compound and its derivatives. The vibrational frequencies of different bonds provide a characteristic fingerprint of the molecule.

In the FTIR spectra of fluoroquinolone derivatives, characteristic absorption bands are observed for various functional groups. mdpi.com The C=O stretching vibration of the pyridone ring is typically seen around 1619 cm⁻¹. nih.govmdpi.com The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) appear at approximately 1589 cm⁻¹ and 1371 cm⁻¹, respectively. mdpi.com The presence of an N-H group is indicated by a peak around 3493-3381 cm⁻¹. who.int The spectra of different fluoroquinolones can be distinguished by the presence of bands corresponding to their unique substituents. nitrkl.ac.in For instance, the spectrum of ciprofloxacin (B1669076) hydrochloride shows characteristic bands for O-H stretching, C-H stretching of the aromatic ring, and C=O stretching of the carboxyl group. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule and is particularly useful for investigating the interactions of this compound derivatives with biological macromolecules like DNA.

DNA Binding Studies through UV-Vis Methods

The interaction of fluoroquinolones with DNA can be monitored by changes in their UV-Vis absorption spectra. When a fluoroquinolone binds to DNA, phenomena such as hypochromism (a decrease in absorbance) and red shift (a shift to longer wavelengths) are often observed. najah.edu These changes suggest an intercalative mode of binding, where the drug molecule inserts itself between the base pairs of the DNA. najah.edu

Studies on various fluoroquinolones have shown that upon addition of calf-thymus DNA (CT-DNA), the absorption maxima of the drugs exhibit a red shift, and the absorbance decreases. najah.eduajouronline.com This is indicative of an interaction that may involve partial intercalation. ajouronline.com The binding constants (Kb) for these drug-DNA complexes can also be determined from the UV-Vis titration data. ajouronline.com For example, ciprofloxacin exhibits absorption bands at 272 nm and 323 nm, and in the presence of CT-DNA, the 323 nm peak shows a red shift. imrpress.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of fluorescent molecules like this compound and its derivatives. It is also a valuable tool for investigating their interactions with biological systems.

Fluoroquinolones are inherently fluorescent, and this property is exploited in various studies. mdpi.com The fluorescence emission spectra of these compounds can be influenced by their environment. For instance, the interaction of fluoroquinolones with DNA can be studied by monitoring changes in their fluorescence intensity. mdpi.com Competitive binding studies using a classic intercalator like ethidium (B1194527) bromide (EB) are often performed. In such experiments, the quenching of the EB-DNA fluorescence upon addition of the fluoroquinolone derivative can indicate an intercalative binding mode. mdpi.com

The fluorescence properties of fluoroquinolones are also utilized in sensing applications. For example, zinc complexes of certain amide-based ligands show enhanced fluorescence in the presence of fluoroquinolone antibiotics like ciprofloxacin and norfloxacin (B1679917), allowing for their selective detection. ias.ac.in The emission spectra of these complexes show significant changes upon binding to the antibiotic. ias.ac.in Furthermore, difluoroboron complexes of fluoroquinolones have been shown to exhibit intense fluorescence in the blue-green region. researchgate.net

Excitation-Emission Matrices (EEM) and Parallel Factor Analysis (PARAFAC) for Photodegradation Studies

Excitation-Emission Matrix (EEM) fluorescence spectroscopy, coupled with Parallel Factor Analysis (PARAFAC), has emerged as a powerful and cost-effective tool for monitoring the photodegradation of fluoroquinolones. nih.govnih.govacs.org This approach allows for the simultaneous analysis of multiple fluorescent species in a sample, providing insights into the degradation pathways of the parent compound and the formation of photoproducts. nih.govacs.orgresearchgate.net

In studies involving the photolytic degradation of various fluoroquinolones, including those structurally similar to this compound, EEM-PARAFAC has been successfully employed to deconvolve the complex fluorescence signals. nih.govresearchgate.net For instance, a five-component PARAFAC model was developed to track the degradation of five different (fluoro)quinolones. nih.govresearchgate.net Four of these components were associated with the parent compounds, while a fifth component, exhibiting a red-shifted emission, was linked to a family of major transformation products. nih.govresearchgate.net This methodology is sensitive enough to be used in complex matrices like seawater, where it can even distinguish the fluorescence of the target compounds from that of humic-like substances. nih.govresearchgate.net

The power of EEM-PARAFAC lies in its ability to visualize the evolution of different fluorescent components over time during photodegradation. nih.gov This provides a kinetic profile of not only the disappearance of the original fluoroquinolone but also the formation and subsequent degradation of various fluorescent byproducts. nih.govacs.org Researchers have successfully used this technique to follow the degradation of fluoroquinolones under different advanced oxidation processes, such as photolysis, H2O2/hν, and photo-Fenton. nih.govacs.org The results from EEM-PARAFAC have shown good correlation with data obtained from more traditional techniques like high-pressure liquid chromatography (HPLC). nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation of synthesized compounds and the identification of their degradation products.

Characterization of Synthesized Compounds

High-resolution mass spectrometry (HRMS) is frequently used to confirm the molecular weight and elemental composition of newly synthesized this compound derivatives. For example, the characterization of (benzoylamino)methyl derivatives of fluoroquinolones involved the use of HRMS with electrospray ionization (ESI) in positive mode to confirm the calculated molecular formulas. scispace.commjcce.org.mk Similarly, in the synthesis of other quinolone derivatives, ESI-TOF (time-of-flight) mass spectrometry has been used to find the exact mass of the synthesized compounds, which is then compared with the calculated value. nih.gov This technique provides a high degree of confidence in the assigned chemical structures. scispace.commjcce.org.mkorientjchem.org

Identification of Photodegradation Products

Mass spectrometry plays a crucial role in identifying the structures of products formed during the photodegradation of fluoroquinolones. mdpi.com Studies have shown that photodegradation can lead to a variety of chemical modifications, including defluorination, alkyl cleavages, hydroxylation, and cleavage of the piperazine ring. mdpi.com For instance, LC-MS/MS (liquid chromatography-tandem mass spectrometry) was used to identify a defluorinated photoproduct of sparfloxacin, a compound containing two fluorine substituents. asm.org The fragmentation patterns observed in the mass spectra provide key information about the structural changes that have occurred. For example, the loss of a fluorine atom and a cyclopropyl (B3062369) ring has been identified as a possible degradation pathway for some fluoroquinolones. asm.org In the study of fleroxacin injection, tandem mass spectrometry (MSn), time-of-flight mass spectrometry (TOF-MS), and other spectroscopic data were used to elucidate the structures of three photodegradation products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used and powerful technique for the separation and identification of fluoroquinolones and their derivatives in various matrices. moca.net.ua LC-MS/MS, in particular, offers high sensitivity and selectivity, making it suitable for detecting trace amounts of these compounds. researchgate.net This method has been successfully applied to the simultaneous determination of multiple fluoroquinolone residues in samples like milk and beef tissue. researchgate.net The development of rapid gradient separations for LC-MS allows for efficient analysis. Furthermore, different sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), have been optimized for the extraction of fluoroquinolones from complex samples like chicken muscle prior to LC-MS/MS analysis. koreascience.kr While mass spectrometry is a powerful tool for structural elucidation, its application can be limited by the high cost of the instrumentation. moca.net.ua

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" for identification and structural analysis. edinst.com It has proven to be a valuable tool for the characterization of fluoroquinolones. researchgate.netnitrkl.ac.inresearchgate.net

Characterization of Characteristic Peaks for Key Moieties (Pyridone Nucleus, Piperazinyl Ring, Carboxylic Acid, C-F Bond)

Raman spectra of fluoroquinolones exhibit characteristic peaks corresponding to their key structural features. researchgate.netnitrkl.ac.inresearchgate.nethilarispublisher.com

Pyridone Nucleus: The pyridine (B92270) ring, a core component of the quinolone structure, displays characteristic Raman bands. The ring breathing mode is typically observed around 991-997 cm⁻¹, and a triangular mode appears near 1031 cm⁻¹. researchgate.netresearchgate.net Ring stretching vibrations are also prominent. researchgate.net

Piperazinyl Ring: The piperazinyl ring, a common substituent in many fluoroquinolones, also has distinct Raman signals. C-H stretching vibrations of the piperazine ring are observed in the range of 2831-2954 cm⁻¹. dergipark.org.tr In-phase CH₂ twisting and out-of-phase CH₂ scissoring modes have been identified at approximately 1360 cm⁻¹ and 1430 cm⁻¹, respectively. researchgate.net

Carboxylic Acid: The carboxylic acid group is another key functional group in many fluoroquinolones. The C=O stretching vibration of a carboxylic acid typically appears in the range of 1610-1730 cm⁻¹ in Raman spectra. spectroscopyonline.com In some cases, symmetric and asymmetric C=O stretching can be observed. nih.gov The C-O stretching mode is generally found between 1210 and 1320 cm⁻¹. spectroscopyonline.com For carboxylate salts, asymmetric and symmetric -CO₂⁻ stretches are observed between 1540-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively. spectroscopyonline.com

C-F Bond: The carbon-fluorine (C-F) bond, a defining feature of fluoroquinolones, gives rise to a characteristic Raman peak. This peak, corresponding to the symmetric vibrational normal mode of the molecule containing the C-F bond, is typically found in the 720-800 cm⁻¹ region. researchgate.netnitrkl.ac.inresearchgate.netuci.edu For instance, the C-F bond in ciprofloxacin has been assigned a characteristic peak at 771.47 cm⁻¹. researchgate.nethilarispublisher.com The detection of this bond is particularly important as it is often linked to the antibacterial activity of the compound. hilarispublisher.com

The table below summarizes the characteristic Raman peaks for the key moieties in fluoroquinolone structures.

MoietyVibrational ModeApproximate Wavenumber Range (cm⁻¹)References
Pyridone Nucleus Ring Breathing991 - 997 researchgate.netresearchgate.net
Triangular Mode~1031 researchgate.net
Piperazinyl Ring C-H Stretching2831 - 2954 dergipark.org.tr
In-phase CH₂ Twisting~1360 researchgate.net
Out-of-phase CH₂ Scissoring~1430 researchgate.net
Carboxylic Acid C=O Stretching1610 - 1730 spectroscopyonline.com
C-O Stretching1210 - 1320 spectroscopyonline.com
Carboxylate Salt Asymmetric -CO₂⁻ Stretching1540 - 1650 spectroscopyonline.com
Symmetric -CO₂⁻ Stretching1360 - 1450 spectroscopyonline.com
C-F Bond Symmetric Stretching720 - 800 researchgate.netnitrkl.ac.inresearchgate.netuci.edu

Computational and Theoretical Studies

Computer-Assisted Drug Design (CADD) in Fluoroquinolone Research

Computer-Assisted Drug Design (CADD) has become an indispensable tool in the development of novel fluoroquinolone-based therapeutic agents. mdpi.comnih.govresearchgate.netnih.gov By leveraging computational power, researchers can design and evaluate new molecular entities with potentially enhanced efficacy and improved pharmacokinetic profiles. nih.govmdpi.comnih.gov CADD encompasses a range of techniques, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, which are pivotal in the rational design of new drug candidates. mdpi.comnih.gov

The primary advantage of CADD lies in its ability to streamline the drug discovery process, reducing the time and costs associated with synthesizing and testing a large number of compounds. mdpi.commdpi.com This approach facilitates the design of hybrid molecules, derivatives, and analogs by providing insights into the structural requirements for biological activity. mdpi.com For instance, CADD has been instrumental in the design of fluoroquinolone derivatives with potentially lower binding to plasma proteins, which could lead to better tissue distribution. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comaip.org This method is crucial for predicting the activity of newly designed molecules and for understanding the structural features that govern their efficacy. aip.orgresearchgate.net

Predictive Modeling for Biological Activity

QSAR models are developed by correlating various molecular descriptors of a set of compounds with their experimentally determined biological activities. mdpi.comaip.org These models can then be used to predict the activity of novel, unsynthesized compounds. For example, a QSAR study on a series of 18 fluoroquinolone derivatives against E. Coli resulted in a statistically significant model that could predict the minimum inhibitory concentration (MIC) with a high degree of accuracy. aip.org The best QSAR equation obtained was:

Log MIC50 = 473.758 – 92.342 (qC9) + 461.068 (qO11) + 192.743 (qC16) – 277.851 (qC20) + 1004.598 (LUMO) aip.orgresearchgate.net

This equation highlights the importance of electronic properties, such as the charge on specific atoms (qC9, qO11, qC16, qC20) and the energy of the lowest unoccupied molecular orbital (LUMO), in determining the antibacterial activity. aip.org Such predictive models are invaluable for prioritizing the synthesis of the most promising candidates, thereby accelerating the drug discovery pipeline. mdpi.comnih.gov Studies have also utilized 3D-QSAR models to design trovafloxacin (B114552) derivatives with predicted lower bioconcentration and increased photodegradability, addressing potential environmental concerns. mdpi.com

Correlation of Molecular Descriptors with Efficacy

The power of QSAR lies in its ability to identify the key molecular descriptors that influence biological efficacy. researchgate.net These descriptors can be categorized into electronic, steric, and hydrophobic properties. For instance, in the aforementioned study on fluoroquinolone derivatives, the atomic charges on specific carbon and oxygen atoms were found to be critical for antibacterial activity. aip.org This suggests that electrostatic interactions play a significant role in the binding of these compounds to their target enzymes.

Another QSAR study on fluoroquinolones against Pseudomonas aeruginosa identified the energy of the LUMO, the logarithm of the partition coefficient (logP), and molar refractivity (MR) as important descriptors. researchgate.net The fluorine atom at the C-6 position, a common feature in fluoroquinolones, is known to enhance the penetration of the drug through bacterial cell walls. mdpi.com Modifications at the C-5 position, as seen in 5-fluoroquinoline, can also significantly impact activity. For instance, the introduction of a C5-amino group, in conjunction with an N1 cyclopropyl (B3062369) and a C8 halide, has been shown to improve activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Key Molecular Descriptors in Fluoroquinolone QSAR Studies

Descriptor Category Specific Descriptor Impact on Efficacy Reference
Electronic Atomic Charges (qC9, qO11, etc.) Correlates with antibacterial activity, indicating the importance of electrostatic interactions. aip.org
LUMO Energy Influences the compound's ability to accept electrons, which can be crucial for its mechanism of action. aip.orgresearchgate.net
Hydrophobic LogP Affects the compound's ability to cross cell membranes and reach its target. researchgate.net
Steric Molar Refractivity (MR) Relates to the volume of the molecule and can influence binding to the active site. researchgate.net
Molecular Volume Can impact how the molecule fits into the binding pocket of the target enzyme. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to model the interaction between a small molecule ligand and a protein target at the atomic level. preprints.org

Ligand-Protein Binding Models (e.g., HIV-1 Integrase, DNA Gyrase, Bacterial Enzymes)

Molecular docking studies have been instrumental in understanding how this compound derivatives interact with various biological targets.

HIV-1 Integrase: A series of 5-fluoroquinolone-3-carboxylic acids were synthesized and evaluated as potential HIV-1 integrase inhibitors. tandfonline.comtandfonline.com Docking studies revealed that the most active compound could chelate the Mg²⁺ ions in the active site of the integrase, a mechanism shared with the known inhibitor Raltegravir. researchgate.net The quinolone ring was also shown to have a π–π stacking interaction with a key amino acid residue. tandfonline.comtandfonline.com

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are the primary targets of fluoroquinolone antibiotics. wikipedia.orgnih.govmdpi.com Docking studies have shown that fluoroquinolones bind to a complex of the enzyme and DNA, stabilizing it and leading to double-strand breaks that are lethal to the bacteria. mdpi.comnih.gov The C-3/C-4 keto acid region of the quinolone is crucial for this interaction, as it chelates a magnesium ion that is bridged to the enzyme via water molecules. nih.gov The fluorine atom at C-6 enhances pi-stacking interactions with DNA bases, strengthening the binding. oup.com

Other Bacterial Enzymes: The versatility of the fluoroquinolone scaffold allows for its investigation against other bacterial targets. Docking studies have been employed to explore the binding of fluoroquinolone derivatives to enzymes like the main protease (Mpro) of SARS-CoV-2, suggesting their potential as antiviral agents. mdpi.com

Elucidation of Molecular Interactions with Biological Targets

Molecular docking provides a detailed picture of the non-covalent interactions that govern ligand-protein binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. chiroup.com

In the case of HIV-1 integrase, docking studies of a potent 5-fluoroquinolone derivative showed that the 4-ketone and 3-carboxylate groups formed a chelation complex with Mg²⁺ ions. tandfonline.comtandfonline.com The quinolone ring itself engaged in π–π stacking interactions with an amino acid residue in the active site. tandfonline.comtandfonline.com

For DNA gyrase, the interaction is mediated through a water-metal ion bridge, where the keto-acid moiety of the fluoroquinolone chelates a non-catalytic Mg²⁺ ion. nih.gov This complex is further stabilized by hydrogen bonds with serine and aspartic acid residues in the enzyme's active site. nih.gov The C-7 substituent, a common site for modification in fluoroquinolones, can also form important interactions with the enzyme, influencing the compound's potency. mdpi.com

Table 2: Summary of Molecular Docking Studies of this compound Derivatives

Biological Target Key Interactions Predicted Outcome Reference
HIV-1 Integrase Mg²⁺ chelation by 4-ketone and 3-carboxylate; π–π stacking of the quinolone ring. Inhibition of viral replication. tandfonline.comtandfonline.comresearchgate.net
DNA Gyrase Water-metal ion bridge involving the C-3/C-4 keto acid and Mg²⁺; Hydrogen bonding with Ser and Asp residues; π-stacking with DNA bases. Inhibition of bacterial DNA replication, leading to cell death. nih.govoup.com
Topoisomerase IV Similar to DNA gyrase, with binding leading to stabilization of the enzyme-DNA complex. Inhibition of bacterial cell division. nih.govmdpi.com
SARS-CoV-2 Mpro Favorable binding energies suggesting potential inhibitory effectiveness. Potential as an antiviral agent against coronaviruses. mdpi.com

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of quinolone derivatives. scielo.brnih.gov It offers a balance between accuracy and computational cost for calculating the electronic structure and properties of molecules. researchgate.net DFT methods, such as those utilizing the B3LYP functional, are frequently employed to optimize the geometry of fluoroquinolones and to compute various molecular properties. scielo.brnih.gov Time-Dependent DFT (TD-DFT) extends these principles to study excited states, providing insights into electronic transitions and optical properties. nih.govarxiv.org

The electronic character of fluoroquinolones is largely defined by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are fundamental to understanding a molecule's reactivity and kinetic stability. mdpi.comnih.gov

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. dergipark.org.tr The HOMO-LUMO energy gap is a critical parameter; a larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive. nih.govyoutube.com For many fluoroquinolone compounds, this energy gap is a key determinant of their biological and chemical behavior. researchgate.net

In computational studies of various fluoroquinolones, DFT calculations are used to determine these energy values. For instance, analysis of compounds like levofloxacin (B1675101) and norfloxacin (B1679917) shows how structural modifications influence the HOMO-LUMO gap. researchgate.netnanoient.org The distribution of HOMO and LUMO orbitals across the molecule indicates the most probable sites for electron donation and acceptance, respectively. researchgate.netresearchgate.net Typically, for quinolone structures, the HOMO is localized over the quinolone ring system, while the LUMO is also distributed across this aromatic core. dergipark.org.trresearchgate.net

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Fluoroquinolone Compounds Calculated by DFT

This table presents data for related fluoroquinolone compounds to illustrate the typical values obtained through DFT calculations, as specific data for this compound was not available in the reviewed literature.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
Norfloxacin (Nor)--4.5185 researchgate.net
Levofloxacin (LVF)--5.566 researchgate.net
Ciprofloxacin (B1669076)--5.49 scielo.br
Enrofloxacin (B1671348)--5.48 scielo.br
Danofloxacin--5.43 scielo.br
Gemifloxacin (B1671427)--5.10 scielo.br

Note: The exact values can vary depending on the specific DFT functional and basis set used in the calculation.

DFT calculations are instrumental in predicting the reactivity and stability of fluoroquinolones. scielo.br By analyzing the electronic properties derived from DFT, researchers can forecast how a molecule like this compound will behave in chemical reactions.

Molecular Electrostatic Potential (MEP) maps are a key output of DFT studies. mdpi.com These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For fluoroquinolones, MEPs typically show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and the fluorine atom, indicating sites prone to electrophilic attack. mdpi.comresearchgate.net Positive potential (blue regions) is often located on the hydrogen atoms of the piperazine (B1678402) ring (if present) and the carboxylic acid, marking them as sites for nucleophilic attack. scielo.br

The HOMO-LUMO energy gap also serves as a direct indicator of stability. nih.gov A larger energy gap correlates with greater molecular stability and resistance to degradation. mdpi.com For example, studies on the forced degradation of various fluoroquinolones have shown that compounds with smaller energy gaps tend to be less stable under conditions like alkaline hydrolysis or photolysis. scielo.br These computational methods can be used to compare the relative stability of different fluoroquinolone derivatives, aiding in the design of more stable drug candidates. researchgate.net

Electronic Structure Analysis (HOMO/LUMO Energies, Energy Gaps)

In Silico Studies for Drug Design and Molecular Behavior

In silico techniques, which encompass a range of computational methods including molecular docking and molecular dynamics, are vital in modern drug discovery and development. researchgate.netresearchgate.net These approaches are widely used to study fluoroquinolones, exploring their potential as antibacterial, anticancer, and antiviral agents. mdpi.comnih.gov

Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand (like a fluoroquinolone derivative) to the active site of a biological target, such as a protein or enzyme. researchgate.netmdpi.com For antibacterial applications, fluoroquinolones are often docked into the active sites of bacterial enzymes like DNA gyrase and topoisomerase IV. researchgate.netmdpi.com These simulations help identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. researchgate.net The results, often expressed as a docking score or binding energy, allow for the screening of large libraries of virtual compounds to identify promising candidates for synthesis and further testing. researchgate.netacs.org

Beyond antibacterial targets, in silico studies have explored the interaction of fluoroquinolones with other proteins. For instance, research has investigated their potential as inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting their potential for drug repurposing. mdpi.comnih.gov Molecular dynamics simulations further enhance these studies by providing insights into the stability of the ligand-protein complex over time, revealing how the molecule behaves in a dynamic biological environment. mdpi.comnih.gov These computational models are essential for understanding the molecular behavior that underpins the therapeutic potential of fluoroquinolones and for guiding the design of new, more effective derivatives. nih.govmdpi.com

Biological Activities and Mechanisms of Action Research

Research into Antimicrobial Activity

Broad-Spectrum Antibacterial Research against Gram-Positive and Gram-Negative Bacteria

5-Fluoroquinolone and its derivatives are synthetic antibacterial agents with a broad spectrum of activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. aujmsr.commdpi.com Their activity extends to a wide range of aerobic Gram-positive organisms, including staphylococci (both penicillinase and non-penicillinase producing strains), Streptococcus pneumoniae, Streptococcus viridans, Enterococcus faecalis, Listeria monocytogenes, and Nocardia species. aujmsr.comnih.gov They are also potent against Gram-negative bacteria such as Neisseria meningitidis, Neisseria gonorrhoeae, Haemophilus influenzae, and various members of the Enterobacteriaceae family and Pseudomonas aeruginosa. aujmsr.comnih.gov

The development of newer generations of fluoroquinolones has led to enhanced activity against Gram-positive bacteria while maintaining strong activity against Gram-negative bacilli. mdpi.com For instance, some newer derivatives have shown improved activity against anaerobic bacteria compared to older compounds like ciprofloxacin (B1669076). aujmsr.com Research has shown that specific structural modifications, such as the introduction of a five- or six-membered nitrogen heterocycle at the C-7 position, can enhance activity against Gram-positive bacteria. nih.gov Conversely, a piperazine (B1678402) ring at this position tends to confer better activity against Gram-negative bacteria. nih.gov

Studies on novel fluoroquinolone analogs have demonstrated their potential against various bacterial strains. For example, a series of 12 lipophilic fluoroquinolone derivatives with diaminoalkyl side chains at the C-7 position were evaluated against 15 bacterial strains. eurekaselect.com Three of these compounds showed activity comparable to or greater than gatifloxacin (B573) against the Gram-positive bacterium Micrococcus lentus, with one compound being 16 times more active. eurekaselect.com Two other compounds were twice as active as the reference against Staphylococcus aureus. eurekaselect.com In another study, nine new fluoroquinolone derivatives were screened against two Gram-positive and two Gram-negative bacterial strains, with some compounds showing comparable activity to reference drugs. doaj.org Furthermore, research on fluoroquinolone derivatives against foodborne bacteria, including Staphylococcus aureus (Gram-positive) and Salmonella enterica, Escherichia coli, Yersinia enterocolitica, and Vibrio cholerae (Gram-negative), revealed that most compounds exhibited good activity, with some showing excellent antibacterial action compared to ciprofloxacin and norfloxacin (B1679917). ut.ac.ir

Table 1: Antibacterial Activity of Fluoroquinolone Derivatives Against Food Borne Bacteria

Compound Staphylococcus aureus (MIC µg/mL) Salmonella enterica (MIC µg/mL) Escherichia coli (MIC µg/mL) Yersinia enterocolitica (MIC µg/mL) Vibrio cholerae (MIC µg/mL)
1a 3.12 3.12 6.25 6.25 3.12
1c 3.12 1.65 3.12 3.12 3.12
1d 3.12 3.12 6.25 6.25 3.12
1e 3.12 3.12 3.12 3.12 3.12
2a 3.12 3.12 3.12 3.12 3.12
3c 3.12 3.12 6.25 6.25 3.12
Ciprofloxacin 6.25 3.12 3.12 3.12 1.65
Norfloxacin 6.25 6.25 3.12 3.12 1.65

Source: Adapted from in-vitro antibacterial evaluation studies of fluoroquinolone derivatives. ut.ac.ir

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of action of 5-Fluoroquinoline and its derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. aujmsr.comnih.gov These enzymes are type II topoisomerases that play crucial roles in DNA replication, transcription, and repair. nih.govnih.gov DNA gyrase, found only in bacteria, introduces negative supercoils into DNA, a process vital for the initiation of DNA replication. nih.govoup.com Topoisomerase IV is primarily involved in the separation of interlinked daughter chromosomes following DNA replication. oup.com

Fluoroquinolones inhibit these enzymes by stabilizing the complex formed between the enzyme and DNA, which contains a transient double-strand break. oup.compnas.org This stabilized ternary complex blocks the movement of the DNA replication fork and transcription complexes, ultimately leading to an irreversible halt in DNA synthesis and cell death. nih.govoup.com The binding of fluoroquinolones occurs at the interface between the protein and DNA, near the active site tyrosine residue that is responsible for cleaving and rejoining the DNA strands. nih.gov

There is often a difference in the primary target of fluoroquinolones depending on the type of bacteria. In many Gram-negative bacteria, DNA gyrase is the more susceptible target. oup.comoup.com Conversely, in many Gram-positive bacteria, topoisomerase IV is the primary target. oup.comoup.com For example, in Escherichia coli, the concentration of a fluoroquinolone needed to inhibit DNA gyrase is significantly lower than that required to inhibit topoisomerase IV. oup.com In contrast, for Staphylococcus aureus, topoisomerase IV is more sensitive to fluoroquinolones than DNA gyrase. oup.com However, some newer fluoroquinolones exhibit similar potency against both enzymes. nih.gov

Table 2: Inhibitory Concentrations (IC50) of Fluoroquinolones against Purified E. coli and S. aureus Enzymes

Fluoroquinolone E. coli DNA Gyrase (µg/mL) E. coli Topoisomerase IV (µg/mL) S. aureus Topoisomerase IV (µg/mL)
Ciprofloxacin 0.5 - 1.5 2 - 12 4 - 10
Sparfloxacin 0.5 - 1.5 2 - 12 4 - 10
Norfloxacin 0.5 - 1.5 2 - 12 4 - 10
Ofloxacin (B1677185) 0.5 - 1.5 2 - 12 4 - 10

Source: Based on studies of inhibitory activities of several fluoroquinolones. oup.com

Research into Antimycobacterial and Antituberculosis Efficacy

Fluoroquinolones, including derivatives of this compound, are important second-line agents in the treatment of multidrug-resistant tuberculosis (MDR-TB). pnas.orgasm.org Their mechanism of action against Mycobacterium tuberculosis (Mtb) is the inhibition of DNA gyrase, which is essential for bacterial DNA replication. pnas.orgasm.org

Research has focused on evaluating the efficacy of various fluoroquinolones against Mtb and other nontuberculous mycobacteria. oup.com Studies have determined the minimum inhibitory concentrations (MICs) of these drugs against numerous mycobacterial isolates. oup.com For instance, a study comparing grepafloxacin (B42181), ciprofloxacin, and ofloxacin found that all three were bactericidal against M. tuberculosis at a concentration of 0.25 mg/L. oup.com While the three fluoroquinolones had comparable activities against M. tuberculosis, grepafloxacin showed greater activity against Mycobacterium kansasii and, to a lesser extent, against Mycobacterium avium complex and Mycobacterium marinum. oup.com

Studies on Bacterial Resistance Mechanisms

Bacterial resistance to fluoroquinolones is a growing concern and typically arises through two primary mechanisms: alterations in the target enzymes and reduced drug accumulation. oup.com

The most common mechanism of high-level resistance involves mutations in the genes that encode DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govmdpi.com These mutations occur in specific regions known as the quinolone resistance-determining regions (QRDRs) and lead to changes in the enzyme structure that reduce the binding affinity of the fluoroquinolone. mdpi.comoup.com In Gram-negative bacteria like E. coli, the first mutation often occurs in the gyrA gene, conferring low-level resistance. nih.govoup.com Subsequent mutations, for example in the parC gene, can lead to higher levels of resistance. nih.gov In Gram-positive bacteria such as S. aureus, the initial mutation is typically in the parC gene (also known as grlA). nih.govoup.com

The second major mechanism of resistance is the reduced intracellular concentration of the drug. oup.com This can be due to decreased uptake, often through mutations or downregulation of outer membrane porin proteins in Gram-negative bacteria, or increased efflux of the drug out of the bacterial cell. oup.commdpi.com Efflux pumps are membrane proteins that actively transport antibiotics and other substances out of the cell. nih.gov Overexpression of these pumps, such as NorA in S. aureus, can contribute to fluoroquinolone resistance. oup.com

Additionally, plasmid-mediated resistance mechanisms have been identified. nih.gov These include the production of Qnr proteins, which protect DNA gyrase and topoisomerase IV from fluoroquinolone action, and enzymes like a variant of aminoglycoside acetyltransferase that can modify and inactivate certain fluoroquinolones. nih.govnih.gov While plasmid-mediated resistance often confers only a low level of resistance on its own, it can facilitate the selection of higher-level resistance mutations. oup.com

Antiviral Activity Research

Inhibition of HIV-1 Integrase

In addition to their antibacterial properties, certain quinolone derivatives have been investigated for their antiviral activity, particularly against the human immunodeficiency virus type 1 (HIV-1). researchgate.netnih.gov One of the key viral enzymes targeted by these compounds is HIV-1 integrase (IN). tandfonline.com This enzyme is essential for the viral replication cycle, as it catalyzes the insertion of the viral DNA into the host cell's chromosome. tandfonline.com

Research has led to the synthesis and evaluation of 5-fluoroquinolone-3-carboxylic acids as potential HIV-1 integrase inhibitors. tandfonline.com In one study, a series of these new compounds demonstrated anti-HIV activity against a wild-type virus in cell culture, with EC50 values (the concentration of a drug that gives half-maximal response) ranging from 0.032 to 29.85 µM. tandfonline.com The most potent compound in this series also showed activity against a mutant virus strain. tandfonline.com The proposed mechanism for this activity involves the chelation of metal ions that are essential for the function of the HIV-1 integrase active site. tandfonline.comresearchgate.net

The structure-activity relationship (SAR) of these compounds has been explored. tandfonline.comresearchgate.net For instance, it was observed that introducing a hydroxymethyl group at a specific position on an N-1 substituent significantly improved antiviral activity. researchgate.net Other fluoroquinolone derivatives have also shown protective effects against HIV-1-mediated cell death. eprajournals.com Some studies suggest that the antiviral mechanism of certain quinolones may also involve the inhibition of Tat-mediated transactivation, a process that enhances the expression of viral genes. nih.govnih.gov

Table 3: Anti-HIV-1 Activity of Synthesized 5-Fluoroquinolone-3-Carboxylic Acids

Compound Anti-HIV-1 Activity (EC50 in µM)
4a 2.56
4b 0.98
4c 0.21
4d 0.088
4e 0.032
4f 29.85
4g 10.54
4h 1.87
4i 10.33
4j 1.98
4k 1.65
4l 1.02
4m 0.76
4n 0.53

Source: Adapted from a study on the synthesis and biological evaluation of 5-fluoroquinolone-3-carboxylic acids as potential HIV-1 integrase inhibitors. tandfonline.com

Anticancer and Antiproliferative Activity Research

Fluoroquinolone derivatives have garnered significant interest for their anticancer potential, owing to their ability to target eukaryotic topoisomerases, favorable safety profiles, and a lower tendency for developing resistance compared to some existing anticancer agents. rsc.orgnih.govnews-medical.net

Derivatives of fluoroquinolones have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. nih.gov In studies involving the NCI-60 human tumor cell line screening, novel fluoroquinolone analogs showed a marked reduction in cell proliferation. researchgate.net Several compounds exhibited potent activity against the MCF-7 breast cancer cell line. nih.gov

For instance, certain N-acylated ciprofloxacin derivatives displayed higher anticancer activity against MCF-7 cells than the parent compound, with one derivative showing an IC₅₀ value of 4.3 µM. nih.gov Another study on levofloxacin (B1675101) hybrids identified compounds with potent activity against MCF-7 cells; derivative 17h (4-fluoro) had an IC₅₀ of 1.69 μM, which was more potent than the standard drug doxorubicin. nih.gov Similarly, a separate series of levofloxacin derivatives yielded compound 5 , which showed a high inhibitory activity against the MCF-7 cell line with an IC₅₀ of 1.4 μM, while exhibiting lesser effects on the normal breast cell line MCF-10a (IC₅₀ = 30.40 μM). news-medical.netrsc.org

Furthermore, ofloxacin derivative VIb demonstrated sub-micromolar growth inhibition against MCF-7 breast cancer cells (GI₅₀ = 0.42 µM). researchgate.net The cytotoxic effects of these compounds are often evaluated and compared to established chemotherapy agents like doxorubicin, cisplatin, and etoposide. rsc.orgekb.eg

Table 2: Cytotoxic Activity of Selected Fluoroquinolone Derivatives Against MCF-7 Breast Cancer Cells

IC₅₀/GI₅₀ values represent the concentration required to inhibit 50% of cell growth. Data compiled from multiple studies. news-medical.netnih.govnih.govresearchgate.net

The antiproliferative activity of fluoroquinolone derivatives is attributed to several mechanisms of action. nih.gov A primary mechanism is the inhibition of eukaryotic type II topoisomerases (Topo II), enzymes essential for DNA replication and segregation. rsc.orgnih.govekb.eg By targeting Topo II, these compounds can induce DNA fragmentation and prevent DNA synthesis, ultimately leading to apoptosis. nih.govekb.eg

In addition to Topo II inhibition, these compounds can induce cell cycle arrest at various phases. ekb.eg For example, certain ciprofloxacin hydrazide derivatives were found to cause cell cycle arrest at the G2/M phase in MCF-7 cells. researchgate.net Other studies have shown that levofloxacin derivatives can induce arrest in the G1 phase or the G2/M phase in the same cell line. nih.gov Ofloxacin and moxifloxacin (B1663623) derivatives have been reported to arrest MCF-7 cells at the G1 and G1/S phases, respectively. researchgate.net

Another key mechanism is the induction of apoptosis, or programmed cell death. tubitak.gov.tr This is often achieved through the intrinsic pathway, as evidenced by an increased Bax/Bcl-2 ratio and activation of caspase-9, with some lesser activation of the extrinsic pathway via caspase-8. researchgate.net Other reported mechanisms include the modulation of TGF-β1 signaling and the inhibition of protein kinases. tubitak.gov.trontosight.ai

Molecular hybridization, which involves combining the fluoroquinolone scaffold with other pharmacologically active moieties, is a prominent strategy for developing novel anticancer agents. mdpi.comacs.org This approach aims to create hybrid molecules with enhanced potency and potentially new mechanisms of action. mdpi.com

Researchers have synthesized and evaluated various fluoroquinolone hybrids, including those linked to 1,3,4-thiadiazole (B1197879), chalcone, and glutamic acid. rsc.orgnih.govacs.org For example, hybrids of levofloxacin with substituted 1,3,4-thiadiazole moieties demonstrated potent cytotoxic activity against MCF-7, A549 (lung), and SKOV3 (ovarian) cancer cell lines, with IC₅₀ values in the micromolar range. ekb.eg Ciprofloxacin-chalcone hybrids have been shown to inhibit topoisomerase I and II and induce cell cycle arrest. rsc.org

The rationale behind creating these hybrids is that they may possess superior activity compared to the individual component molecules. mdpi.com Fluoroquinolone hybrids have shown promise not only as anticancer agents but also for other biological effects, including anti-HIV and antimalarial activities. mdpi.com

Exploration of Antiproliferative Mechanisms

Antimalarial Activity Research

The versatile quinoline (B57606) scaffold has also been explored for its potential against parasitic diseases, including malaria. mdpi.commdpi.com Research has indicated that fluoroquinolone derivatives can exhibit antiplasmodial activity. mdpi.com Norfloxacin has shown activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com

Studies have focused on enhancing the antimalarial properties of existing fluoroquinolones like ciprofloxacin through chemical modification. The creation of ciprofloxacin-based hybrids has resulted in compounds with nanomolar antimalarial activity. For instance, a hybrid of ciprofloxacin and 7-chloroquinoline (B30040) (CQ) was found to be highly potent against both chloroquine-susceptible (3D7) and chloroquine-resistant (W2) strains of P. falciparum. Another study demonstrated that derivatization of ciprofloxacin could lead to compounds that were 10- to 100-fold more active than the parent drug against both susceptible and resistant P. falciparum strains. The development of such hybrids offers a promising avenue for new antimalarial agents.

Other Emerging Biological Activities

Beyond their well-documented antibacterial effects and growing potential in antiviral and anticancer research, fluoroquinolone derivatives are being investigated for other therapeutic applications. mdpi.commdpi.com The structural versatility of the ciprofloxacin scaffold, for example, has allowed for the development of derivatives with antifungal and antituberculosis activities.

Some ciprofloxacin hybrids have shown antifungal activity against Candida albicans with MIC values comparable to the standard antifungal drug ketoconazole. Additionally, certain fluoroquinolone derivatives have been evaluated for their activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. acs.org These emerging areas of research highlight the broad biological potential of the this compound core structure and its derivatives. mdpi.commdpi.com

Antifungal Activity Studies

While primarily known as antibacterial agents, some fluoroquinolones have been investigated for antifungal properties. nih.gov Research has shown that certain fluoroquinolone compounds can enhance the activity of established antifungal drugs, such as echinocandins, against fungi like Aspergillus fumigatus. researchgate.netnih.gov This suggests a synergistic relationship where the fluoroquinolone potentiates the antifungal agent. nih.gov Studies have also explored the creation of fluoroquinolone conjugates to impart antifungal activity against pathogenic yeasts of the Candida genus. uobaghdad.edu.iq However, much like the anti-inflammatory research, studies focusing specifically on the intrinsic antifungal capabilities of this compound are limited.

Antitrypanosomal Research

Human African trypanosomiasis, a fatal disease without treatment, has prompted research into novel drug scaffolds, including quinolones. nih.gov Studies have demonstrated that some fluoroquinolones exhibit in vitro activity against Trypanosoma brucei. researchgate.netscite.ai The mechanism is believed to involve the inhibition of the parasite's type II topoisomerase, an enzyme essential for DNA replication. nih.gov Research into structure-activity relationships has indicated that substitutions on the fluoroquinolone core can significantly impact antitrypanosomal potency. Notably, the placement of an amino (-NH2) group at the C-5 position has been shown to favor and improve activity. nih.gov While this highlights the importance of the C-5 position, direct studies on the antitrypanosomal effect of this compound are not specified.

Investigation of Hypoglycemic Effects

A significant systemic effect associated with the fluoroquinolone class is the potential to cause disturbances in blood glucose levels, including severe hypoglycemia (low blood sugar), which can, in some cases, lead to coma. fda.govmedicalletter.org This has led the U.S. Food and Drug Administration (FDA) to issue strengthened warnings for the entire class. fda.gov The risk is particularly noted in elderly patients and those with diabetes. medicalletter.orgoup.com The proposed mechanism for this effect is the blockade of adenosine (B11128) triphosphate (ATP)-sensitive potassium (K+) channels in the pancreas's β-cells, leading to increased insulin (B600854) release. oup.com While this is a recognized class effect, the risk appears to vary among different fluoroquinolones. oup.com Specific investigations into the hypoglycemic potential of this compound have not been detailed.

Research into Inhibition of Biomolecules (e.g., PDE4, PIM Kinase)

The interaction of this compound derivatives with specific enzymes is a critical area of research for targeted therapies.

PIM Kinase Inhibition

Proviral insertion in murine lymphoma (PIM) kinases are a family of enzymes (PIM-1, PIM-2, and PIM-3) often overexpressed in various cancers, making them an attractive target for oncology drug development. vulcanchem.comnih.gov Derivatives of this compound have emerged as a promising scaffold for PIM kinase inhibitors. vulcanchem.com Specifically, This compound-8-carboxamide and This compound-8-carboxylic acid have been identified as key intermediates or components in the development of potent PIM kinase inhibitors. vulcanchem.commolaid.com

Research has shown that derivatives of this scaffold exhibit nanomolar inhibitory activity against all three PIM kinase isoforms. vulcanchem.com Molecular modeling suggests the fluorine atom at the 5-position plays a key role in binding to the kinase, stabilizing the inactive conformation and thereby suppressing downstream signaling pathways that promote cancer cell survival. vulcanchem.com In preclinical xenograft models of prostate cancer, these derivatives have been shown to significantly reduce tumor volume. vulcanchem.com

Table 1: PIM Kinase Inhibitory Activity of this compound Derivatives

Derivative/Compound ClassTarget Kinase(s)Reported ActivityResearch ContextSource
This compound-8-carboxamide derivativesPIM-1, PIM-2, PIM-3Nanomolar inhibitory activityDescribed in patent for PIM kinase inhibitors vulcanchem.com
This compound-8-carboxylic acidPIM KinasesUseful intermediate for PIM kinase inhibitorsHeterocyclic compound identified as a Pim kinase inhibitor molaid.com

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key signaling molecule in inflammatory cells. wikipedia.orgnih.gov The inhibition of PDE4 is one of the proposed mechanisms for the anti-inflammatory effects of the fluoroquinolone class. mdpi.com By inhibiting PDE4, these compounds can increase intracellular cAMP levels, which in turn suppresses the production of inflammatory mediators. mdpi.comnih.gov While this mechanism is established for the broader class, specific data on the potency of this compound as a PDE4 inhibitor is not available in the reviewed literature.

Environmental Biological Impact Studies

The widespread use of fluoroquinolones has led to their detection in the environment, raising concerns about their ecological impact.

Genotoxicity in Aquatic Environments

Fluoroquinolones are known to be persistent in aquatic environments and are not always completely removed by wastewater treatment plants. scielo.brtandfonline.com A significant concern is their potential for genotoxicity—the ability to damage the genetic information within a cell. csbsju.edu Studies have shown that some fluoroquinolones, such as ciprofloxacin and ofloxacin, possess high genotoxic activity. csbsju.edu This effect is linked to their primary mechanism of action: the inhibition of DNA gyrase, which can lead to DNA damage in non-target aquatic organisms. csbsju.edunih.gov The presence of these compounds in hospital effluents has been correlated with measured genotoxicity in those environments. scielo.br While the genotoxic potential of the fluoroquinolone class is a recognized environmental risk, specific studies evaluating the genotoxicity of this compound in aquatic ecosystems have not been identified.

Structure Activity Relationship Sar Studies for 5 Fluoroquinoline Derivatives

Influence of Fluorine Substitution Position on Biological Activity

The position of the fluorine atom on the quinoline (B57606) ring is a critical determinant of the biological activity of fluoroquinolone compounds. The introduction of a fluorine atom at the C-6 position has been shown to dramatically increase antimicrobial activity compared to non-fluorinated first-generation quinolones. nih.gov This enhancement is attributed to increased lipophilicity, which facilitates penetration through bacterial cell membranes, and improved binding to the target enzyme, DNA gyrase. researchgate.nettandfonline.com While the C-6 fluorine is a common feature in many potent fluoroquinolones, the effect of fluorine at other positions, including the 5-position, also significantly influences activity. tandfonline.com

For instance, in a series of 5-HT1a receptor ligands, the position of the fluorine on the quinoline ring was found to significantly affect both affinity and metabolic stability. nih.gov The highly polarized C-F bond is very stable, making fluorine a good candidate to block potential sites of hydroxylation. nih.gov In another study on dopamine (B1211576) D2 receptor antagonists, a fluorine atom at the 5-position did not directly interact with amino acids in the binding pocket; however, moving the fluorine to the 7-position led to a decrease in potency, possibly due to electrostatic changes in the amide fragment. nih.gov

The following table summarizes the influence of fluorine substitution position on the activity of various quinoline derivatives, illustrating the nuanced effects of this structural modification.

Compound SeriesFluorine PositionBiological TargetEffect on ActivityReference
5-HT1a LigandsC-55-HT1a ReceptorAffects affinity and metabolic stability nih.gov
Dopamine D2 AntagonistsC-5 vs. C-7Dopamine D2 Receptor5-position did not interact with binding pocket; 7-position deteriorated potency nih.gov
5-HT2a/2b/2c LigandsC-2, C-3, C-45-HT2a/2b/2c ReceptorsPosition-dependent selectivity for receptor subtypes nih.gov
General AntibacterialsC-6DNA GyraseSignificantly enhances antibacterial activity orientjchem.orgnih.gov

Role of C-5 Substituents in Modulating Efficacy

Furthermore, substitution at the C-5 position can affect the formation and stability of chelate complexes, which can in turn influence drug interactions and bioavailability. oup.comnih.gov Specifically, substitution at the 5-position has been found to diminish the interaction of fluoroquinolones with metal ions. oup.comnih.gov

The table below provides examples of how different C-5 substituents can modulate the biological activity of quinoline derivatives.

Base ScaffoldC-5 SubstituentBiological ActivityEffectReference
FluoroquinoloneAmino groupAntibacterialImproved overall potency researchgate.net
8-Hydroxyquinoline3,4,5-trimethoxyphenyl groupAnticancerPotent anticancer activity orientjchem.org
FluoroquinoloneVarious substituentsDrug InteractionsDiminishes interaction with metal ions oup.comnih.gov

Impact of Modifications at N-1 and C-7 Positions on Antimicrobial Potency

The C-7 position is considered the most versatile site for modification, and substituents at this position significantly influence potency, spectrum, and pharmacokinetics. researchgate.netmdpi.com The introduction of five- or six-membered nitrogen heterocycles, such as piperazine (B1678402) or pyrrolidine (B122466), at C-7 is a common strategy to enhance antimicrobial activity. mdpi.com For instance, a pyrrolidine ring at C-7 tends to increase activity against Gram-positive bacteria, while a piperazine ring is more effective against Gram-negative bacteria. mdpi.com Further substitution on these rings can also improve water solubility. mdpi.com The C-7 substituent is also directly involved in the interaction with topoisomerase II in a complex with DNA. mdpi.com

The following table illustrates the impact of various modifications at the N-1 and C-7 positions on the antimicrobial activity of quinoline derivatives.

PositionModificationEffect on Antimicrobial PotencyReference
N-1Cyclopropyl (B3062369) groupIncreased activity compared to ethyl group; shifts selectivity to Topo II mdpi.comekb.eg
N-1Phenyl or thiazole (B1198619) ringsBeneficial effect on activity mdpi.com
C-7Piperazine ringIncreased activity against Gram-negative bacteria mdpi.com
C-7Pyrrolidine ringIncreased activity against Gram-positive bacteria mdpi.com
C-7Alkylated pyrrolidine or piperazineIncreases serum half-life and potency vs Gram-positive bacteria researchgate.net
C-7BenzimidazoleImproved antimicrobial action against S. aureus compared to N-1 substitution mdpi.com

Relationship between Structural Elements and Specific Biological Targets

The specific structural elements of 5-fluoroquinoline derivatives are intrinsically linked to their interaction with specific biological targets. The core pharmacophore for the antibacterial activity of fluoroquinolones consists of the carboxylic acid group at C-3 and the keto group at C-4, which are essential for binding to the target enzymes, DNA gyrase and topoisomerase IV. mdpi.comrjptonline.org These groups form a complex with a magnesium ion and specific amino acid residues in the quinolone resistance-determining region (QRDR) of the enzymes. mdpi.com

The substituent at C-7 directly influences the interaction with the DNA-enzyme complex. mdpi.com Different C-7 substituents can alter the binding affinity and spectrum of activity. For instance, bulky substituents at C-7 can be accommodated and can modify the stability of the interaction with the protein. mdpi.comfrontiersin.org

In the context of anticancer activity, modifications to the quinolone scaffold can shift the primary target from bacterial enzymes to human topoisomerase II. ekb.eg The introduction of specific substituents at positions like C-5 and C-8 can confer potent anticancer properties. orientjchem.org For example, a study on c-Met kinase inhibitors revealed that substitution on a phenyl ring with fluorine at the C-3 and C-5 positions had a significant effect on inhibitory activity. doi.org

The table below highlights the relationship between specific structural features of quinoline derivatives and their biological targets.

Structural FeatureBiological TargetType of ActivityReference
C-3 Carboxylic acid & C-4 Keto groupDNA Gyrase, Topoisomerase IVAntibacterial mdpi.comrjptonline.org
C-7 SubstituentDNA Gyrase, Topoisomerase IVAntibacterial mdpi.commdpi.com
N-1 Cyclopropyl groupTopoisomerase IIAnticancer ekb.eg
C-5 and C-8 SubstitutionsVarious (e.g., c-Met kinase)Anticancer orientjchem.orgdoi.org

Pharmacodynamics and Pharmacokinetics Influenced by Structural Variations

Structural variations in this compound derivatives have a profound impact on their pharmacodynamic (PD) and pharmacokinetic (PK) properties. mdpi.com These properties, including oral bioavailability, tissue penetration, and elimination half-life, are largely controlled by the substituents at positions R1, R5, R7, and X8. mdpi.com

For example, a halogen at the 8-position can improve oral absorption. researchgate.net The substituent at the C-7 position greatly influences pharmacokinetics; an alkylated pyrrolidine or piperazine at C-7 can increase the serum half-life. researchgate.net The lipophilicity of the molecule, which affects absorption and distribution, is also influenced by substitutions. For instance, the introduction of a fluorine atom generally increases lipophilicity. researchgate.net

The pharmacodynamic parameter that often correlates with the clinical success of fluoroquinolones is the ratio of the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC). nih.gov Structural modifications that lead to a higher AUC/MIC ratio are generally associated with better therapeutic outcomes. nih.gov

The following table summarizes how different structural variations can influence the pharmacokinetic and pharmacodynamic properties of fluoroquinolone derivatives.

Structural VariationPK/PD Parameter AffectedConsequenceReference
Halogen at C-8Oral AbsorptionImproved researchgate.net
Alkylated pyrrolidine/piperazine at C-7Serum Half-lifeIncreased researchgate.net
Fluorine substitutionLipophilicityIncreased researchgate.net
Substituents at R1, R5, R7, X8Overall PK ProfileControls absorption, distribution, metabolism, and excretion mdpi.com
Various structural modificationsAUC/MIC ratioInfluences clinical and microbiological efficacy nih.gov

Advanced Analytical Techniques for Research and Environmental Monitoring

Chromatographic Methods

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation and quantification of 5-Fluoroquinoline from complex matrices. High-performance liquid chromatography (HPLC) and its variants are particularly prominent in this field.

High-Performance Liquid Chromatography (HPLC) with various Detectors (UV, FLD, MS)

HPLC is a versatile technique that separates compounds based on their differential interactions with a stationary and a mobile phase. nih.gov For the analysis of this compound and related compounds, several detection methods can be coupled with HPLC systems, each offering distinct advantages.

UV Detection: Ultraviolet (UV) detection is a common and robust method for analyzing compounds containing chromophores, such as the quinoline (B57606) ring system. nih.govsci-hub.se The selection of an appropriate wavelength is critical for sensitivity and selectivity. For many fluoroquinolones, detection is often performed at wavelengths around 280 nm. sci-hub.se However, the optimal wavelength for this compound would need to be determined based on its specific UV absorption spectrum.

Fluorescence Detection (FLD): Fluorescence detection offers higher sensitivity and selectivity for compounds that fluoresce. nih.govanalis.com.my Many fluoroquinolones exhibit native fluorescence, making FLD a suitable technique for their trace analysis. mdpi.com The excitation and emission wavelengths must be optimized for the specific analyte. For instance, in the analysis of a mixture of fluoroquinolones, dual-wavelength FLD has been used with excitation/emission set at 290/500 nm and 280/445 nm to achieve sensitive quantification. mdpi.com

Mass Spectrometry (MS): The coupling of HPLC with a mass spectrometer (HPLC-MS) provides the highest degree of selectivity and sensitivity, enabling structural elucidation and the analysis of trace amounts of the compound in complex matrices. nih.govnih.gov Techniques like electrospray ionization (ESI) are commonly used to ionize the analytes before they enter the mass analyzer. jfda-online.com HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions. jfda-online.comtandfonline.com

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most widely used mode of HPLC for the analysis of a broad range of compounds, including fluoroquinolones. nih.gov In RP-HPLC, a nonpolar stationary phase, typically a C18- or C8-bonded silica (B1680970), is used with a polar mobile phase. The retention of this compound would be governed by its hydrophobicity.

Typical mobile phases consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sci-hub.seanalis.com.my The pH of the aqueous phase is a critical parameter as it influences the ionization state of the analyte and thus its retention. For example, a mobile phase of acetonitrile and phosphate buffer at pH 5.5 has been used for the separation of multiple fluoroquinolones on a C18 column. sci-hub.se Another method for fluoroquinolone analysis employed a mobile phase of methanol and a phosphate buffer at pH 3.0. analis.com.my

Table 1: Exemplary RP-HPLC Conditions for Fluoroquinolone Analysis

ParameterCondition 1Condition 2
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 150 mm x 4.6 mm)
Mobile Phase Methanol:Phosphate Buffer (pH 3.0) (70:30 v/v) analis.com.myAcetonitrile:Phosphate Buffer (pH 5.5, 15 mM) (13:87 v/v) sci-hub.se
Flow Rate 1.25 mL/min analis.com.my2.0 mL/min sci-hub.se
Detection PDA at 294 nm analis.com.myUV at 280 nm sci-hub.se
Temperature Ambient25 °C sci-hub.se

Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange HPLC (IEX-HPLC)

While RP-HPLC is common, alternative chromatographic modes like HILIC and IEX-HPLC can offer unique selectivity for polar and ionizable compounds.

HILIC: This technique is well-suited for the separation of polar compounds that show little or no retention in RP-HPLC. mdpi.comresearchgate.net HILIC utilizes a polar stationary phase (e.g., silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of water. sielc.com For polar nitrogen-containing heterocyclic compounds, HILIC can provide satisfactory separation. researchgate.net Given the polar nature of the quinoline moiety, HILIC could be a viable, though less commonly reported, method for this compound analysis, especially for separating it from very non-polar or very polar impurities.

IEX-HPLC: Ion-exchange chromatography separates molecules based on their net charge. phenomenex.com This technique is particularly useful for ionizable compounds like quinolines, which can be protonated under acidic conditions. tandfonline.comnih.gov Cation-exchange chromatography, using a stationary phase with negatively charged functional groups, would be appropriate for the positively charged 5-Fluoroquinolinium ion. The separation is controlled by the pH and ionic strength of the mobile phase. shimadzu.com While highly effective for charged species, IEX is less frequently coupled with MS due to the non-volatile salts often used in the mobile phase. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers advantages such as high sample throughput and low solvent consumption. For the analysis of fluoroquinolones, HPTLC methods often use silica gel 60 F254 plates as the stationary phase. researchgate.netacs.org The composition of the mobile phase is critical for achieving good separation. Mixtures of solvents are typically employed to optimize the separation of related compounds. For example, a mobile phase of water, acetone, and ammonia (B1221849) (8:1:1, v/v/v) has been used for the separation of several fluoroquinolones. researchgate.net Another system for fluoroquinolone separation utilizes a mixture of dichloromethane, methanol, and ammonia. researchgate.net Densitometric scanning is used for quantification, often at the wavelength of maximum absorbance of the analyte. researchgate.netacs.org

Table 2: HPTLC Mobile Phases for Fluoroquinolone Separation

Mobile Phase Composition (v/v/v)Stationary PhaseReference
Dichloromethane:Methanol:25% NH3 (7:5:1.5)Silica gel 60 F254 researchgate.net
Ethyl acetate:Methanol:Ammonia solution (5:4:2)Silica gel 60 F254 acs.org
Water:Acetone:Ammonia (8:1:1)Silica gel 60 F254 researchgate.net
Methanol:Ammonia:Methylene chloride (55:35:20)Silica gel 60 F254 indexcopernicus.com

Capillary Electrophoresis (CE) with UV or Fluorescence Detection

Capillary electrophoresis is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. actamedicamarisiensis.roresearchgate.net It is a powerful tool for the analysis of ionizable compounds like this compound.

In Capillary Zone Electrophoresis (CZE), the simplest form of CE, the separation of quinolone derivatives is often achieved in alkaline buffers. actamedicamarisiensis.roresearchgate.net A commonly used buffer system is sodium tetraborate (B1243019) (borax) at a pH of around 9.3. actamedicamarisiensis.roresearchgate.net Under these conditions, the carboxylic acid group of many fluoroquinolone antibiotics is deprotonated, and the compounds migrate as anions. For simple quinolines without such functional groups, the separation would depend on the protonation of the nitrogen atom in the ring, which is favored in acidic buffers. For instance, an acetate-Tris buffer at pH 5.5 has been used for the separation of methylquinolines. nih.gov

Detection in CE is most commonly performed using UV absorbance. actamedicamarisiensis.ro The detection wavelength is chosen based on the UV spectrum of the analyte, with 280 nm being a common choice for quinolones. actamedicamarisiensis.ronih.gov For fluorescent compounds, laser-induced fluorescence (LIF) detection can provide significantly lower detection limits. rsc.org

Table 3: Capillary Electrophoresis Conditions for Quinolone Separation

ParameterCondition 1Condition 2
Technique Capillary Zone Electrophoresis (CZE)Capillary Zone Electrophoresis (CZE)
Buffer 25 mM Sodium tetraborate, pH 9.3 actamedicamarisiensis.roresearchgate.net40 mM Sodium tetraborate + 5% Methanol, pH 9.3 actamedicamarisiensis.roresearchgate.net
Capillary Fused-silica (e.g., 70 cm x 50 µm) researchgate.netFused-silica (e.g., 60 cm x 50 µm) researchgate.net
Voltage +20 kV researchgate.net+22 kV researchgate.net
Detection UV at 280 nm researchgate.netUV at 214 nm researchgate.net
Temperature 25 °C researchgate.net15 °C researchgate.net

Future Research Directions and Translational Potential

Rational Design of Next-Generation Therapeutics with Improved Efficacy and Safety

The rational design of new drugs is a key strategy to enhance the therapeutic properties of existing compounds. mdpi.com For fluoroquinolones, this approach aims to create next-generation therapeutics with improved efficacy and a better safety profile. nih.gov By making specific structural modifications to the 5-fluoroquinoline scaffold, researchers aim to enhance its binding to target enzymes and improve its pharmacokinetic properties. researchgate.netnih.gov

One promising strategy is the development of "dual-targeting" antibiotics. These compounds are designed to inhibit two different essential bacterial enzymes with similar potency, which is expected to make it harder for bacteria to develop resistance. nih.govplos.org For example, delafloxacin, a newer fluoroquinolone, shows a similar affinity for both DNA gyrase and topoisomerase IV in both Gram-positive and Gram-negative bacteria. nih.gov This balanced activity is a key goal in the rational design of new fluoroquinolone analogs. plos.org

Computational modeling and structure-activity relationship (SAR) studies are instrumental in this process. mdpi.comresearchgate.netrsc.org These techniques allow scientists to predict how different chemical modifications will affect a molecule's biological activity, guiding the synthesis of more effective and safer drug candidates. mdpi.comresearchgate.net

Addressing Antimicrobial Resistance through Novel Fluoroquinolone Analogs

Antimicrobial resistance is a major global health threat, with many bacterial species developing resistance to existing fluoroquinolones. mdpi.comnih.govoup.com This resistance often arises from mutations in the target enzymes, DNA gyrase and topoisomerase IV, or through mechanisms that reduce the drug's concentration inside the bacterial cell. nih.govoup.comaujmsr.commdpi.com

The development of novel fluoroquinolone analogs is a critical strategy to combat this resistance. rsc.orgnih.govnih.gov Researchers are designing new molecules that can overcome these resistance mechanisms. For instance, some new analogs are effective against bacteria that are resistant to older fluoroquinolones like ciprofloxacin (B1669076). rsc.org In silico studies, which use computer simulations to predict drug-target interactions, have identified new fluoroquinolone compounds with the potential to be active against resistant Gram-negative pathogens. nih.gov

The World Health Organization has identified several fluoroquinolone-resistant bacteria as high-priority pathogens for which new antibiotics are urgently needed, including Campylobacter spp., Salmonellae, and Neisseria gonorrhoeae. who.int Research into new fluoroquinolone analogs is directly addressing this need by aiming to develop agents effective against these and other resistant strains. nih.gov

Development of this compound-Based Agents for Emerging Pathogens

The threat of emerging pathogens requires the continuous development of new antimicrobial agents. frontiersin.org this compound-based compounds are being investigated for their potential activity against a range of these pathogens. nih.gov The broad-spectrum activity of fluoroquinolones makes them a valuable starting point for developing treatments for new and evolving infectious diseases. mdpi.comresearchgate.net

Newer generations of fluoroquinolones have shown improved activity against a variety of pathogens, including anaerobic bacteria and certain Gram-positive species like Streptococcus pneumoniae. nih.govaujmsr.com For example, JNJ-Q2, a novel fluoroquinolone, has demonstrated potent activity against pathogens responsible for community-acquired bacterial pneumonia and skin infections, including resistant strains like MRSA. nih.gov The development of such agents is crucial for preparedness against future infectious disease outbreaks.

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of how fluoroquinolones work at the molecular level is essential for developing new and improved drugs. nih.govacs.orgnih.gov Fluoroquinolones inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. aujmsr.comnih.govyoutube.com They form a stable complex with the enzyme and DNA, which blocks the replication fork and leads to bacterial cell death. nih.govoup.com

Advanced research techniques are being used to investigate the precise interactions between fluoroquinolones, the target enzymes, and bacterial DNA. researchgate.net These studies aim to elucidate the factors that determine the potency and spectrum of activity of different fluoroquinolone analogs. oup.com Understanding the molecular basis of resistance is also a key focus, as this knowledge can inform the design of new drugs that are less susceptible to resistance mechanisms. acs.orgnih.govplos.org For instance, studies have shown that some resistance mutations can decrease bacterial fitness, which could be exploited in the development of new therapeutic strategies. plos.org

Exploration of New Biological Activities and Therapeutic Applications

Beyond their well-established antibacterial effects, researchers are exploring other potential therapeutic applications of this compound and its derivatives. ontosight.aimdpi.comnih.gov One of the most promising areas is cancer therapy. mdpi.comnih.govnews-medical.netresearchgate.net Some fluoroquinolone analogs have shown the ability to inhibit the growth of cancer cells, and their mechanism of action is thought to involve the inhibition of human topoisomerase II, an enzyme that is crucial for cancer cell proliferation. mdpi.comnews-medical.netrsc.org

New fluoroquinolone derivatives have been synthesized and shown to have significant cytotoxic activity against various cancer cell lines. nih.govnews-medical.netrsc.org For example, a series of novel fluoroquinolone-based compounds demonstrated broad-spectrum cytotoxicity comparable to the established anticancer drug Etoposide. news-medical.net Another area of exploration is the development of 5-fluoroquinolone-3-carboxylic acids as potential inhibitors of HIV-1 integrase, a key enzyme in the HIV life cycle. tandfonline.com These new avenues of research highlight the versatility of the fluoroquinolone scaffold and its potential to yield new treatments for a range of diseases. mdpi.comnih.govencyclopedia.pub

Q & A

Q. What are the standard synthesis routes for 5-Fluoroquinoline, and how can researchers validate its structural identity?

  • Methodological Answer : Synthesis typically involves fluorination of quinoline derivatives using agents like Selectfluor or DAST. Post-synthesis, structural validation requires 1H/13C NMR to confirm aromatic proton environments and fluorine coupling patterns, mass spectrometry (m/z 147.1490 for [M+H]+), and comparison with literature spectral data . For reproducibility, document reaction conditions (e.g., solvent, temperature) and purification methods (e.g., column chromatography) in detail .

Q. How can researchers assess the purity of 5-Fluoroquinolone, and what analytical techniques are most reliable?

  • Methodological Answer : Use HPLC with a C18 column (UV detection at ~254 nm) to quantify impurities. Cross-validate with GC-MS for volatile byproducts and elemental analysis (C, H, N, F) to confirm stoichiometry. Report relative retention times and calibration curves for reproducibility .

Q. What experimental protocols ensure stability studies of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffers (pH 1–13) at 40–80°C. Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and LC-MS to identify degradation products. Include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the reactivity of this compound in catalytic systems?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier orbitals, focusing on the fluorine atom’s inductive effects. Validate with experimental kinetic data (e.g., reaction rates in cross-coupling reactions). Use molecular docking (AutoDock Vina) to study interactions with biological targets, referencing the SMILES notation (FC1=CC=C2C=CC=NC2=C1) for software input .

Q. How should researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify variables causing discrepancies, such as assay conditions (e.g., cell lines, concentration ranges). Use meta-analysis to quantify effect sizes and heterogeneity (I² statistic). Replicate key studies under controlled conditions, documenting protocols per ’s Scopus-based literature methodology .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen factors (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions. Validate with ANOVA and confirm optimal conditions via triplicate runs. Report yield improvements relative to baseline methods .

Q. How can researchers identify and characterize unknown degradation products of this compound?

  • Methodological Answer : Employ HRMS (High-Resolution Mass Spectrometry) for exact mass determination and NMR-guided isolation (e.g., preparative TLC) to separate degradation products. Use 2D NMR (COSY, HSQC) to assign structures. Compare with synthetic standards or computational fragmentation databases (e.g., mzCloud) .

Q. What mechanistic insights can be gained from studying substituent effects on this compound’s electronic properties?

  • Methodological Answer : Synthesize analogs with electron-donating/withdrawing groups (e.g., -NO2, -OCH3) and analyze via cyclic voltammetry (HOMO-LUMO gaps) and X-ray crystallography (bond length alterations). Correlate with Hammett σ values to quantify substituent effects on reactivity .

Q. How do researchers address reproducibility challenges in this compound-based catalytic applications?

  • Methodological Answer : Standardize protocols using CIF (Crystallographic Information File) for catalyst structure verification. Publish full experimental details (e.g., glovebox conditions, catalyst activation steps) in supplementary materials. Use interlaboratory studies to identify critical variables (e.g., moisture sensitivity) .

Q. What methodologies are effective in enhancing the solubility of this compound for in vivo studies?

  • Methodological Answer :
    Screen co-solvents (e.g., DMSO/PEG mixtures) via phase solubility diagrams . Develop nanoparticulate formulations (e.g., PLGA encapsulation) and characterize using DLS (size) and TEM (morphology). Validate bioavailability via pharmacokinetic studies in model organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.